Leucettinib-92
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |
InChI Key |
HEVBCYZPXGZFGS-FMQZQXMHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
Leucettinib-92: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucettinib-92 is a potent, small molecule inhibitor primarily targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with its primary target, DYRK1A. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and development efforts.
Core Mechanism of Action: Potent Inhibition of DYRK/CLK Kinases
This compound functions as an ATP-competitive inhibitor of a specific subset of protein kinases. Its primary mechanism of action is the potent and selective inhibition of DYRK and CLK family members, with a particularly high affinity for DYRK1A.
Kinase Inhibition Profile
Quantitative analysis of the inhibitory activity of this compound reveals sub-nanomolar to low nanomolar efficacy against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of recombinant human kinases.
| Kinase Target | IC50 (nM) | ATP Concentration (µM) |
| DYRK1A | 1.2 | 10 |
| DYRK1B | 1.8 | 10 |
| DYRK3 | 19.3 | 10 |
| CLK2 | 0.6 | 10 |
| CLK1 | 11.8 | 10 |
| CLK4 | 5.0 | 10 |
| CLK3 | >1000 | 10 |
| DYRK2 | >1000 | 10 |
| DYRK4 | >1000 | 10 |
| GSK3β | >1000 | 10 |
| CDK5/p25 | >1000 | 100 |
| CK1ε | >1000 | 10 |
Data compiled from Lindberg, M.F., et al., J. Med. Chem. 2023, 66, 6, 4106–4130.
Downstream Signaling Pathways
By inhibiting DYRK1A, this compound modulates the phosphorylation status and subsequent activity of several downstream substrates. This interference with key signaling cascades is central to its therapeutic potential.
Inhibition of Tau Phosphorylation
One of the most well-characterized downstream effects of DYRK1A inhibition by this compound is the reduction of Tau protein phosphorylation. DYRK1A is known to phosphorylate Tau at several residues, including Threonine 212 (Thr212). Hyperphosphorylated Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound has been shown to inhibit the phosphorylation of Tau at Thr212 in cellular models.[1]
Stabilization of Cyclin D1
This compound also impacts cell cycle regulation through its effect on Cyclin D1. DYRK1A phosphorylates Cyclin D1 at Threonine 286 (Thr286), which signals for its degradation. By inhibiting this phosphorylation event, this compound prevents the proteasomal degradation of Cyclin D1, leading to its accumulation.[2]
Experimental Protocols
The following sections outline the methodologies used to characterize the mechanism of action of this compound.
Radiometric Protein Kinase Assay
This assay is used to determine the IC50 values of this compound against a panel of kinases.
-
Principle: Measurement of the incorporation of radioactive ³³P from [γ-³³P]ATP into a generic or specific peptide substrate by the target kinase.
-
Protocol:
-
Kinase reactions are performed in 96-well plates in a final volume of 50 µL.
-
The reaction mixture contains assay buffer, the specific peptide substrate for the kinase being tested, and [γ-³³P]ATP (typically at a concentration near the Km for each kinase, e.g., 10 µM for DYRK1A).
-
This compound is added at varying concentrations to generate a dose-response curve.
-
The reaction is initiated by the addition of the kinase and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-³³P]ATP is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to its target kinase within a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Protocol:
-
Cells (e.g., SH-SY5Y) are treated with either vehicle or this compound (e.g., 10 µM) for a specified time.
-
The cells are harvested, and the cell lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures (e.g., 40-64°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
The samples are centrifuged to pellet the aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble target protein (e.g., DYRK1A) at each temperature is quantified by Western blotting.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
-
Western Blotting for Phospho-protein Analysis
This technique is used to assess the effect of this compound on the phosphorylation of its downstream substrates in cells.
-
Principle: Separation of proteins by size using SDS-PAGE, followed by transfer to a membrane and detection with specific antibodies.
-
Protocol:
-
Cells (e.g., SH-SY5Y) are treated with a range of concentrations of this compound for a specified duration.
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr212 or anti-phospho-Cyclin D1 Thr286).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To control for protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., GAPDH).
-
Selectivity and Off-Target Profile
While this compound is a potent inhibitor of DYRK1A, DYRK1B, and several CLK kinases, it is important to consider its broader selectivity profile. As shown in the table in section 1.1, this compound displays high selectivity against other kinases such as GSK3β and CDK5/p25 at the tested concentrations. The inactive isomer, iso-Leucettinib-92, serves as a valuable negative control in biological experiments to distinguish on-target from off-target effects.
Therapeutic Implications and Future Directions
The potent and selective inhibition of DYRK1A by this compound positions it as a valuable research tool and a potential therapeutic lead for conditions where DYRK1A is implicated. These include Down syndrome, where DYRK1A is overexpressed, and Alzheimer's disease, where it contributes to Tau hyperphosphorylation.[3] The ability of this compound to modulate Cyclin D1 levels also suggests potential applications in cancer research. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and related compounds, such as the clinical candidate Leucettinib-21, is warranted.[3][4]
References
- 1. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Rise of Leucettinib-92: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Leucettinib-92 has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), positioning it as a significant tool in the study of various cellular processes and a potential therapeutic lead for a range of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on the experimental details and underlying signaling pathways.
Discovery and Rationale
The development of the Leucettinib class of inhibitors was inspired by the marine sponge natural product, Leucettamine B.[1][2] This natural compound served as a starting point for a medicinal chemistry campaign aimed at identifying potent and selective kinase inhibitors. The core structure, a 2-aminoimidazolin-4-one, was systematically modified to explore the structure-activity relationship (SAR).[3] Through the synthesis and screening of an extensive library of over 670 analogues, this compound was identified as a lead compound with a desirable inhibitory profile against DYRK and CLK family members.[3]
The primary target of this compound, DYRK1A, is a kinase implicated in a variety of physiological and pathological processes, including neuronal development, cell proliferation, and alternative splicing.[4] Overexpression of DYRK1A is associated with cognitive deficits in Down syndrome, and its dysregulation has been linked to Alzheimer's disease and certain cancers.[3][4] This strong disease association provided a compelling rationale for the development of potent and selective DYRK1A inhibitors like this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for several DYRK and CLK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM)[5][6][7] |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3β | 2780 |
Synthesis of this compound
The synthesis of Leucettinibs, including this compound, generally follows a convergent strategy involving the preparation of a functionalized 2-amino-1,4-dihydroimidazol-5-one intermediate followed by a Knoevenagel condensation with a heteroarylcarbaldehyde. While a specific, detailed protocol for this compound is not publicly available, the general synthetic route for this class of compounds has been described.
General Synthetic Pathway for Leucettinibs:
Caption: General synthetic scheme for Leucettinib analogs.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key assays used in the characterization of this compound and related compounds.
DYRK1A Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against DYRK1A.
-
Plate Coating: 96-well microtiter plates are coated with a recombinant DYRK1A substrate, such as a peptide containing the DYRKtide sequence, and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Kinase Reaction: A reaction mixture containing recombinant DYRK1A enzyme, ATP, and varying concentrations of the test compound (e.g., this compound) is added to the wells. The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: A substrate for the enzyme-linked secondary antibody is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
-
Cell Treatment: Cultured cells (e.g., SH-SY5Y) are treated with the test compound (this compound) or vehicle control for a defined period.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (DYRK1A) in the supernatant is quantified by a suitable method, typically Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8][9]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting DYRK and CLK kinases, which are key regulators of numerous cellular signaling pathways.
DYRK1A Signaling
DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates, influencing transcription, cell cycle progression, and neuronal function.
Caption: Simplified DYRK1A signaling pathway and its inhibition.
Inhibition of DYRK1A by this compound can prevent the phosphorylation of key substrates. For example, this compound has been shown to inhibit the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[6][10] Dysregulated Tau phosphorylation is a hallmark of Alzheimer's disease, while cyclin D1 is a critical regulator of the cell cycle.
CLK Signaling
The CDC-like kinases (CLKs) are primarily involved in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.
Caption: Overview of CLK-mediated regulation of alternative splicing.
By inhibiting CLKs, this compound can modulate the phosphorylation status of SR proteins, thereby influencing spliceosome assembly and the pattern of mRNA splicing. This can lead to changes in the production of different protein isoforms, which may have profound effects on cellular function.
Conclusion
This compound represents a significant advancement in the development of potent and selective DYRK/CLK kinase inhibitors. Its discovery, rooted in natural product chemistry and extensive SAR studies, has provided the research community with a valuable tool to probe the complex biology of these kinases. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide are intended to facilitate further research and drug development efforts targeting the DYRK/CLK families for a variety of therapeutic indications.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adipogen.com [adipogen.com]
Leucettinib-92: A Potent Dual Inhibitor of DYRK and CLK Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Leucettinib-92 is a member of the leucettinib family, a class of potent kinase inhibitors that target the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[3][4] this compound, derived from the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for therapeutic development due to its potent and dual inhibitory activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of DYRK and CLK kinases, with IC50 values determined through in vitro kinase assays. The data presented below summarizes the potency of this compound, highlighting its dual inhibitory nature.
| Kinase Target | IC50 (nM) |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3β | 2780 |
Table 1: Inhibitory concentration (IC50) values of this compound against a panel of kinases. Data sourced from MedChemExpress.[3][4]
Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate signaling pathways regulated by DYRK and CLK kinases. These kinases play crucial roles in cellular functions such as mRNA splicing, cell cycle control, and neuronal development.[3][4]
DYRK1A Signaling Pathway
DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[5] It phosphorylates a multitude of substrates, including transcription factors and proteins involved in synaptic plasticity.
Caption: DYRK1A Signaling Pathway and Inhibition by this compound.
CLK Signaling Pathway
The CLK family of kinases are critical regulators of alternative mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of this process is associated with various diseases, including cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B-MedSci.cn [medsci.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Leucettinib-92: A Technical Guide to Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucettinib-92 is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1][2] These kinase families play crucial roles in various cellular processes, including cell cycle regulation, splicing, and neuronal development. Their dysregulation has been implicated in several diseases, most notably Down syndrome and Alzheimer's disease, making them attractive targets for therapeutic intervention.[3][4] this compound, a derivative of the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for drug development.[5][6][7] This technical guide provides an in-depth overview of this compound's primary molecular targets, its binding affinity, and the experimental methodologies used for its characterization.
Core Targets and Binding Affinity
This compound exhibits potent inhibitory activity against several members of the DYRK and CLK kinase families. The primary method for quantifying this inhibition is through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: this compound IC50 Values for Primary Kinase Targets
| Kinase Target | IC50 (nM) |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3β | 2780 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
The determination of this compound's binding affinity and mechanism of action relies on a suite of biochemical and cellular assays. The following sections detail the generalized protocols for the key experiments cited in the characterization of Leucettinib compounds.
In Vitro Kinase Inhibition Assays
1. Radiometric Kinase Assay:
This assay directly measures the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate.
-
Principle: The kinase, substrate, ATP (containing a radioactive isotope), and the test compound (this compound) are incubated together. The amount of radioactivity transferred to the substrate is proportional to the kinase activity.
-
General Protocol:
-
A reaction mixture is prepared containing the purified recombinant kinase, a known substrate (e.g., a synthetic peptide like DYRKtide for DYRK kinases), and a buffer solution with necessary cofactors (e.g., MgCl₂).
-
This compound is added at various concentrations to different reaction wells. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose paper membrane.
-
The phosphorylated substrate is separated from the unincorporated radioactive ATP (e.g., by washing the membrane).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a non-radioactive, high-throughput alternative to the radiometric assay.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8]
-
General Protocol: [8]
-
The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
The plate is incubated to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated to allow for complete ATP depletion.
-
Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular Target Engagement Assays
1. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful method to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][5][9]
-
Principle: When a ligand binds to its target protein, the protein's stability against thermal denaturation increases. By heating intact cells treated with a ligand and then quantifying the amount of soluble (non-denatured) target protein, one can assess target engagement.[2][5][9]
-
General Protocol:
-
Cells are cultured and treated with either a vehicle control or varying concentrations of this compound for a specific duration.
-
The cell suspensions are then heated to a range of temperatures to induce protein denaturation.
-
After heating, the cells are lysed (e.g., by freeze-thaw cycles).
-
The cell lysates are centrifuged to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.
-
The amount of the target protein (e.g., DYRK1A) in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in this curve to higher temperatures in the presence of this compound indicates target engagement.
-
2. Substrate Phosphorylation Assay:
This cellular assay assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within cells.
-
Principle: If this compound effectively inhibits its target kinase (e.g., DYRK1A) in cells, the phosphorylation level of a specific substrate of that kinase will decrease.
-
General Protocol:
-
Cells are treated with this compound at various concentrations.
-
After treatment, the cells are lysed, and the total protein is extracted.
-
The phosphorylation status of a specific substrate is analyzed by Western blotting using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
The total amount of the substrate protein is also measured using a pan-antibody as a loading control.
-
A decrease in the ratio of the phosphorylated substrate to the total substrate in a dose-dependent manner indicates the inhibitory activity of this compound in a cellular context.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: DYRK1A signaling and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucettinib-92: A Technical Guide to its Inhibition of Cyclin D1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucettinib-92 is a potent inhibitor of the DYRK/CLK kinase family, with significant activity against DYRK1A. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits the phosphorylation of Cyclin D1, a key regulator of cell cycle progression. Through its interaction with DYRK1A, this compound prevents the phosphorylation of Cyclin D1 at the Threonine 286 (Thr286) residue, a critical step that marks the protein for proteasomal degradation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data: Kinase Inhibition Profile of this compound and Analogs
This compound and its analogs, such as Leucettinib-21, have been extensively characterized for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for DYRK1A.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | DYRK1A | 1.2 | [1] |
| DYRK1B | 1.8 | [1] | |
| DYRK3 | 19.3 | [1] | |
| CLK2 | 0.6 | [1] | |
| Leucettinib-21 | DYRK1A | 2.4 | [2] |
| DYRK1B | 6.7 | [2] | |
| CLK1 | 11.8 | [2] | |
| CLK4 | 5 | [2] |
Note: Data for the closely related compound Leucettinib-21 is included for comparative purposes and to highlight the consistent potent inhibition of DYRK1A within the Leucettinib family.
Cellular assays have confirmed that Leucettinibs inhibit the phosphorylation of DYRK1A substrates, including Cyclin D1 at Thr286.[2]
Signaling Pathway: DYRK1A-Mediated Cyclin D1 Regulation
DYRK1A plays a crucial role in cell cycle control by directly phosphorylating Cyclin D1. This phosphorylation event is a key step in the regulation of Cyclin D1 stability and, consequently, the G1/S phase transition of the cell cycle.
Caption: DYRK1A signaling pathway leading to Cyclin D1 degradation and its inhibition by this compound.
Experimental Protocols
Western Blotting for Phospho-Cyclin D1 (Thr286)
This protocol outlines the procedure for detecting changes in Cyclin D1 phosphorylation at Thr286 in response to this compound treatment.
Materials:
-
Cell Line: SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Treatment: this compound (dissolved in DMSO), vehicle control (DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-phospho-Cyclin D1 (Thr286)
-
Mouse anti-Cyclin D1 (total)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Other: SDS-PAGE gels, PVDF membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize phospho-Cyclin D1 and total Cyclin D1 levels to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cell Line: As per Western Blotting
-
Treatment: this compound, vehicle control
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS, and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical experimental workflow to characterize the effect of this compound on Cyclin D1 phosphorylation and cell cycle progression.
Caption: A typical experimental workflow for characterizing this compound's effects.
References
An In-depth Technical Guide to the Structure-Activity Relationship Studies of Leucettinib-92
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and other related kinases. Leucettinibs are a class of synthetic compounds inspired by the marine sponge natural product Leucettamine B.[1][2] This document details the quantitative inhibitory data, the signaling pathways involved, experimental methodologies, and the logical workflow of kinase inhibitor evaluation.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs is a critical aspect of its SAR. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) against various kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Family | Target Kinase | IC50 (nM) |
| DYRK | DYRK1A | 124[3] |
| DYRK1B | 204[3] | |
| DYRK2 | 160[3] | |
| DYRK3 | 1000[3] | |
| DYRK4 | 520[3] | |
| CLK | CLK1 | 147[3] |
| CLK2 | 39[3] | |
| CLK3 | 800[3] | |
| CLK4 | 5.2[3] | |
| GSK | GSK3β | 2780[3] |
Table 2: Comparative Kinase Inhibition of Leucettinib Analogs
| Compound | DYRK1A IC50 (nM) | CLK2 IC50 (nM) | Key Structural Features |
| This compound | 124[3] | 39[3] | N2-(p-Fluorophenyl) group |
| Leucettinib-21 | 2.4[4] | 33[4] | Chiral N2-substituent derived from (R)-leucinol |
| iso-Leucettinib-21 | >10,000[4] | >10,000[4] | Inactive isomer, serves as a negative control |
| Leucettine L41 | 27.7[1] | - | N2-aniline group, benzodioxole moiety |
The data highlights that subtle modifications to the N2-substituent of the 2-aminoimidazolin-4-one core can significantly impact the inhibitory potency against DYRK1A. The benzothiazol-6-ylmethylene moiety is a key feature for potent inhibition within the Leucettinib class. Furthermore, the stereochemistry and nature of the N2-substituent are critical for high-affinity binding, as demonstrated by the potent activity of Leucettinib-21 and the inactivity of its isomer, iso-Leucettinib-21.[4]
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's activity, it is essential to visualize the signaling pathways it modulates and the experimental workflows used for its characterization.
DYRK1A Signaling Pathway
This compound primarily targets DYRK1A, a kinase implicated in neurodegenerative diseases like Alzheimer's and Down syndrome. DYRK1A is known to phosphorylate several downstream substrates, including Tau protein and Cyclin D1, impacting neuronal function and cell cycle regulation.
Kinase Inhibitor Discovery and Validation Workflow
The discovery and validation of a kinase inhibitor like this compound follows a structured workflow, from initial screening to cellular validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.
Radiometric Kinase Assay for DYRK1A Inhibition
This assay quantifies the enzymatic activity of DYRK1A by measuring the incorporation of a radiolabeled phosphate group onto a substrate peptide.
Objective: To determine the IC50 value of this compound for DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose P81 paper
-
Phosphoric acid wash solution
-
Scintillation counter and vials
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a microplate, combine the DYRK1A enzyme and the peptide substrate in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Tau Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its substrate, Tau, at a specific site (Threonine 212).
Objective: To confirm the cellular target engagement of this compound by measuring its effect on Tau phosphorylation.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Tau (Thr212)
-
Mouse anti-total-Tau
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SH-SY5Y cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tau (Thr212) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Tau and GAPDH to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-Tau signal to the total Tau and GAPDH signals.
Putative Synthesis of this compound
The synthesis of Leucettinibs generally involves the condensation of a substituted 2-aminoimidazolin-4-one core with an appropriate aldehyde. The following is a putative synthetic scheme for this compound, based on the known synthesis of related analogs.
This guide provides a foundational understanding of the SAR of this compound for professionals in the field of drug discovery. The presented data and methodologies are intended to facilitate further research and development of this and related kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Alzheimer’s disease brain contains tau fractions with differential prion-like activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucettinib-92 in Down Syndrome Research: A Technical Guide
Introduction
Down syndrome (DS), caused by the trisomy of chromosome 21, is the most common genetic cause of intellectual disability.[1] One of the key genes located on chromosome 21 is DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[2] In individuals with Down syndrome, the presence of an extra copy of this gene leads to an approximately 1.5-fold overexpression of the DYRK1A protein in the brain.[2][3] This overexpression is considered a significant pathogenic factor contributing to the cognitive deficits and other neurological alterations associated with DS, as well as the early onset of Alzheimer's disease.[1][2][4]
DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in brain development, regulating processes like neurogenesis and neuronal differentiation.[1][2] Its overactivity disrupts several critical signaling pathways. Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for mitigating the cognitive impairments in Down syndrome.[1][4]
This document provides a technical overview of Leucettinib-92, a potent inhibitor of DYRK1A, for researchers, scientists, and drug development professionals. Leucettinibs are a class of kinase inhibitors inspired by the marine sponge natural product, Leucettamine B.[5][6] this compound, specifically, has been characterized as a potent inhibitor of the DYRK and CLK kinase families, making it a valuable tool for investigating the therapeutic potential of DYRK1A inhibition in Down syndrome.[7][8]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear view of its potency and selectivity.
| Kinase Target | This compound IC50 |
| CLK2 | 0.6 nM |
| CLK4 | 5.2 nM |
| DYRK1A | 124 nM |
| CLK1 | 147 nM |
| DYRK2 | 0.16 µM |
| DYRK1B | 204 nM |
| DYRK4 | 0.52 µM |
| CLK3 | 0.8 µM |
| DYRK3 | 1.0 µM |
| GSK3 | 2.78 µM |
| Data sourced from MedChemExpress.[7][9] |
For context, a related, more advanced compound, Leucettinib-21, shows an IC50 for DYRK1A of 3.1 nM and is currently in Phase 1 clinical trials for Down syndrome and Alzheimer's disease.[5][10][11]
Experimental Protocols
Detailed methodologies for key experiments used to characterize DYRK1A inhibitors like this compound are provided below.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DYRK1A.
-
Objective: To determine the IC50 value of this compound for DYRK1A and other kinases.
-
Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled). The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified recombinant DYRK1A enzyme, a known substrate peptide (e.g., a synthetic peptide with a DYRK1A consensus sequence), and ATP.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mix of MgCl2 and [γ-33P]-ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.
-
Quantification: If using phosphocellulose paper, wash away unreacted [γ-33P]-ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assay (CETSA - Cellular Thermal Shift Assay)
This assay confirms that the inhibitor binds to its target protein within a cellular context.
-
Objective: To verify that this compound binds to DYRK1A in intact cells.[7]
-
Principle: Ligand binding stabilizes a target protein, resulting in an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells) with this compound (e.g., 0.1-10 µM) or a vehicle control (DMSO) for a set period.[7]
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Heat Challenge: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by cooling.[7]
-
Separation of Aggregates: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble DYRK1A at each temperature point using Western blotting with a specific anti-DYRK1A antibody.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble DYRK1A against temperature for both the treated and control samples. A shift in the curve to higher temperatures for the this compound-treated sample indicates target engagement.[7]
-
Substrate Phosphorylation Assay in Cells (Western Blot)
This assay assesses the functional consequence of DYRK1A inhibition within cells by measuring the phosphorylation of its known downstream substrates.
-
Objective: To determine if this compound inhibits the catalytic activity of DYRK1A in a cellular environment.
-
Principle: DYRK1A phosphorylates specific residues on substrate proteins like Tau (at Threonine 212) and Cyclin D1 (at Threonine 286).[7][12] Inhibition of DYRK1A will lead to a decrease in the phosphorylation of these sites, which can be detected by phosphospecific antibodies.
-
Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293 or SH-SY5Y) and treat with various concentrations of this compound or a vehicle control.
-
Protein Extraction: After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Tau (pT212), phosphorylated Cyclin D1 (pT286), total Tau, total Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the level of the phosphorylated protein to the total amount of that protein. A reduction in this ratio in this compound-treated cells indicates inhibition of DYRK1A.[12]
-
Signaling Pathways and Visualizations
DYRK1A is a pleiotropic kinase that influences multiple signaling cascades critical for neurodevelopment and cellular function. Its overexpression in Down syndrome leads to the dysregulation of these pathways.
DYRK1A and the NFAT Signaling Pathway
In Down syndrome, the overexpression of DYRK1A leads to hyperphosphorylation of NFATc (Nuclear Factor of Activated T-cells, cytoplasmic) transcription factors.[2][3] This phosphorylation event promotes the export of NFATc from the nucleus to the cytoplasm, thereby reducing its transcriptional activity.[2][4] This suppression of NFAT signaling is thought to contribute to altered neurogenesis and immune responses seen in DS.[2][13] this compound, by inhibiting DYRK1A, is expected to reduce NFATc phosphorylation, allowing it to remain in the nucleus and activate target gene transcription.
Caption: DYRK1A-mediated regulation of the NFAT signaling pathway.
DYRK1A and Tau Hyperphosphorylation
DYRK1A directly phosphorylates the microtubule-associated protein Tau.[12] Overexpression of DYRK1A in Down syndrome contributes to the hyperphosphorylation of Tau, a key pathological hallmark of Alzheimer's disease.[2] This process can prime Tau for further phosphorylation by other kinases like GSK-3β, promoting the formation of neurofibrillary tangles (NFTs).[2] Inhibiting DYRK1A with this compound can reduce this initial phosphorylation step, potentially mitigating Tau pathology.
Caption: Role of DYRK1A in the Tau phosphorylation cascade.
DYRK1A and Astrogliogenesis via STAT Signaling
Research has shown that increased dosage of DYRK1A in mouse models of Down syndrome promotes the differentiation of neural progenitor cells into astrocytes, a process known as astrogliogenesis.[14] This effect is mediated by the upregulation of the activity of STAT (Signal Transducer and Activator of Transcription) transcription factors.[14] Aberrant astrogliogenesis can disrupt normal brain development and neuronal function. This compound could potentially normalize this process by inhibiting DYRK1A and reducing the excessive activation of the STAT pathway.
Caption: DYRK1A-STAT pathway in aberrant astrogliogenesis.
References
- 1. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adipogen.com [adipogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. research.fondationlejeune.org [research.fondationlejeune.org]
- 12. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]
- 14. embopress.org [embopress.org]
Leucettinib-92 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. One of the key therapeutic targets that has emerged in AD research is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Overexpression and hyperactivity of DYRK1A are implicated in both Aβ pathology and tau hyperphosphorylation. Leucettinib-92 is a potent inhibitor of DYRK1A, belonging to a class of compounds inspired by the marine sponge natural product Leucettamine B. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation in Alzheimer's disease models.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. In the context of Alzheimer's disease, the inhibition of DYRK1A by this compound is expected to mitigate pathology through two primary pathways:
-
Reduction of Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau at several residues, including Threonine 212. This phosphorylation can prime tau for further phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs). This compound, by inhibiting DYRK1A, reduces this initial phosphorylation step.
-
Modulation of Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing, leading to the production of Aβ peptides. Inhibition of DYRK1A is hypothesized to shift APP processing towards the non-amyloidogenic pathway, thereby reducing Aβ production.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Source |
| DYRK1A | 1.2 | AdipoGen Life Sciences |
| DYRK1A | 124 | MedChemExpress[1] |
| DYRK1B | 1.8 | AdipoGen Life Sciences |
| DYRK1B | 204 | MedChemExpress[1] |
| DYRK2 | 160 | MedChemExpress[1] |
| DYRK3 | 19.3 | AdipoGen Life Sciences |
| DYRK3 | 1000 | MedChemExpress[1] |
| DYRK4 | 520 | MedChemExpress[1] |
| CLK1 | 147 | MedChemExpress[1] |
| CLK2 | 0.6 | AdipoGen Life Sciences |
| CLK2 | 39 | MedChemExpress[1] |
| CLK3 | 800 | MedChemExpress[1] |
| CLK4 | 5.2 | MedChemExpress[1] |
| GSK3β | 2780 | MedChemExpress[1] |
| Note: Discrepancies in IC₅₀ values may arise from different assay conditions and methodologies. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Source |
| Cellular Thermal Shift Assay (CETSA) | SH-SY5Y | Binds to and stabilizes DYRK1A | 0.1-10 µM | MedChemExpress[1] |
| Tau Phosphorylation Inhibition | SH-SY5Y | Inhibition of Thr212-Tau phosphorylation | 1 µM | MedChemExpress[1] |
| Cyclin D1 Phosphorylation Inhibition | SH-SY5Y | Inhibition of Thr286-cyclin D1 phosphorylation | 1 µM | MedChemExpress[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in Alzheimer's disease models. While specific protocols for this compound are not extensively published, these representative protocols are based on standard methods for DYRK1A inhibitors.
In Vitro DYRK1A Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC₅₀ of an inhibitor against DYRK1A.
-
Materials:
-
Recombinant human DYRK1A enzyme.
-
Peptide substrate (e.g., RRRFRPASPLRGPPK).[2]
-
[γ-³³P]-ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl₂, 2 mM DTT).
-
This compound stock solution in DMSO.
-
96-well assay plates.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the DYRK1A enzyme, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on tau phosphorylation in a cellular context.
-
Cell Line:
-
SH-SY5Y human neuroblastoma cells, which endogenously express tau. For enhanced signal, cells can be transfected to overexpress a specific tau isoform.
-
-
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified duration (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Tau (Thr212).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Tau and β-actin for normalization.
-
Quantify the band intensities to determine the relative reduction in tau phosphorylation.
-
In Vivo Alzheimer's Disease Mouse Model: Intracerebroventricular (ICV) Aβ Injection
This protocol describes a model to induce acute Alzheimer's-like pathology. This compound has been tested in a similar model.[3]
-
Animal Model:
-
Adult male Swiss mice.
-
-
Materials:
-
Oligomeric Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide solution.
-
This compound solution for injection.
-
Anesthetic.
-
Stereotaxic apparatus (optional, as freehand injection is also possible).[4]
-
Hamilton syringe.
-
-
Procedure:
-
Anesthetize the mice.
-
Secure the mouse in a stereotaxic frame or hold it firmly for freehand injection.
-
Make a small incision in the scalp to expose the skull.
-
Identify the bregma. The injection site is typically 1.0 mm posterior, 1.0 mm lateral to the bregma, and at a depth of 2.5 mm.
-
Slowly inject the Aβ peptide solution co-administered with this compound or vehicle into the lateral ventricle.
-
Suture the incision and allow the mice to recover.
-
After a set period (e.g., 7 days), perform behavioral tests (e.g., Y-maze, Morris water maze) to assess cognitive function.
-
Following behavioral testing, sacrifice the animals and collect brain tissue for biochemical analysis (e.g., ELISA for Aβ levels, Western blot for phospho-tau).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DYRK1A signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Caption: Experimental workflow for the cellular tau phosphorylation assay.
Caption: Workflow for the in vivo intracerebroventricular (ICV) Aβ injection mouse model.
Conclusion
This compound is a potent, small-molecule inhibitor of DYRK1A with a promising preclinical profile for the potential treatment of Alzheimer's disease. Its mechanism of action, targeting both tau and amyloid pathways, makes it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery, facilitating the design and interpretation of future studies on this compound and other DYRK1A inhibitors. Further research is warranted to fully elucidate its efficacy and safety in more complex Alzheimer's disease models.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Item - Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B - figshare - Figshare [figshare.com]
- 4. MS-based DYRK1A kinase assay [bio-protocol.org]
The Proliferative Effect of Leucettinib-92 on Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), has emerged as a promising small molecule for inducing pancreatic beta-cell proliferation, a key therapeutic strategy for diabetes. This technical guide provides an in-depth overview of the effects of this compound on beta-cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to facilitate further research and development of this compound and other DYRK1A inhibitors as potential regenerative therapies for diabetes.
Introduction
The loss of functional beta-cell mass is a central pathological feature of both type 1 and type 2 diabetes. Consequently, therapeutic approaches aimed at replenishing the beta-cell population are of significant interest. Small molecule-mediated induction of beta-cell proliferation represents a scalable and potentially transformative strategy. DYRK1A, a serine/threonine kinase, acts as a negative regulator of cell cycle progression.[1][2] Inhibition of DYRK1A has been shown to promote the proliferation of rodent and human beta-cells, making it an attractive target for drug discovery.[1][3]
This compound is a member of the leucettine class of compounds, which are potent inhibitors of DYRK and CLK kinases. This guide focuses on the specific effects and mechanisms of this compound in promoting pancreatic beta-cell proliferation.
Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity
This compound demonstrates high potency in inhibiting DYRK1A and other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| DYRK1A | 1.2 |
| DYRK1B | 1.8 |
| DYRK3 | 19.3 |
| CLK2 | 0.6 |
| Table 1: Inhibitory activity of this compound against various kinases.[3] |
In Vitro Effect on Beta-Cell Proliferation and Viability
Studies using the murine insulinoma cell line MIN6 have demonstrated the pro-proliferative effect of this compound.
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | ~80% | ~10% | ~10% |
| This compound (5 µM) | Decreased | Increased | Increased |
| Leucettinib-L41 (5 µM) | Decreased | Increased | ~45% |
| Leucettinib-L41 + LY364947 (5 µM) | Decreased | Increased | ~60% |
Table 2: Effect of this compound and other leucettines on MIN6 cell cycle distribution. Note: Specific quantitative values for G0/G1 and S phase for this compound were not provided in the source material, but a shift towards S and G2/M was reported.[4]
A study on MIN6 cells showed that treatment with 5 µM this compound in combination with a TGF-β inhibitor (LY364947) resulted in approximately 80% of cells being positive for the proliferation marker Ki67, compared to about 20% in untreated control cells.[2]
Regarding cell viability, this compound was tested on MIN6 cells at concentrations up to 100 µM. While specific viability percentages at each concentration were not detailed for this compound alone, the study design suggests that significant toxicity was not observed at the effective concentration of 5 µM.[4]
In Vivo Efficacy: Studies in a Preclinical Model of Type 2 Diabetes
In a study utilizing the Goto-Kakizaki (GK) rat, a model for type 2 diabetes, this compound demonstrated significant pro-proliferative effects on beta-cells in vivo.[3]
| Treatment Group | Outcome |
| This compound | - Stimulated beta-cell proliferation in vivo. - Increased beta-cell mass. - Reduced basal hyperglycemia. - Improved glucose tolerance and glucose-induced insulin secretion.[3] |
| Control (Vehicle) | - Standard diabetic phenotype progression. |
Table 3: In vivo effects of this compound in a preclinical rat model of type 2 diabetes.
Experimental Protocols
MIN6 Cell Culture
The MIN6 cell line, derived from a mouse insulinoma, is a widely used model for studying beta-cell physiology.
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency. The medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralized with complete medium, centrifuged, and re-seeded in new flasks.
Ki67 Immunofluorescence Staining of Pancreatic Islets
This protocol is for the detection of the proliferation marker Ki67 in pancreatic tissue sections.
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Permeabilization and Blocking: Sections are permeabilized with Triton X-100 in PBS and then blocked with a solution containing normal serum (e.g., goat serum) and bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against Ki67 overnight at 4°C. A co-stain with an anti-insulin antibody is used to identify beta-cells.
-
Secondary Antibody Incubation: After washing, the sections are incubated with fluorescently labeled secondary antibodies corresponding to the species of the primary antibodies (e.g., Alexa Fluor 488 anti-insulin and Alexa Fluor 594 anti-Ki67) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: MIN6 cells are seeded and treated with this compound for the desired duration.
-
Cell Harvest: Cells are harvested by trypsinization, washed with PBS, and counted.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol, added dropwise while vortexing, to fix and permeabilize the cells. Cells are incubated on ice for at least 30 minutes.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound in promoting beta-cell proliferation primarily involves the inhibition of DYRK1A, which leads to the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
References
- 1. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Pathways Affected by Leucettinib-92: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucettinib-92, a member of the Leucettinib class of kinase inhibitors, demonstrates significant potential in modulating key cellular signaling pathways through its potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a tool for investigating cellular processes and as a basis for further therapeutic development.
Introduction to this compound
This compound is a synthetic small molecule inhibitor belonging to a class of compounds inspired by the marine sponge natural product Leucettamine B. These compounds have been extensively characterized as potent inhibitors of the DYRK and CLK families of protein kinases. Due to the central role of these kinases in various cellular processes, including cell cycle regulation, alternative splicing, and neuronal development, Leucettinibs, including this compound, are valuable research tools and potential therapeutic agents for diseases such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2]
Core Molecular Targets and In Vitro Efficacy
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of its target kinases. The primary targets are members of the DYRK and CLK kinase families. The in vitro inhibitory activity of this compound and the closely related, extensively studied Leucettinib-21 are summarized in the tables below.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3β | 2780 |
Table 2: In Vitro Kinase Inhibitory Activity of Leucettinib-21 (for comparison)
| Target Kinase | IC50 (nM) |
| CLK1 | 12 |
| CLK2 | 33 |
| CLK4 | 5 |
| DYRK1A | 2.4 |
| DYRK1B | ~7.2 |
Data compiled from publicly available sources.
Affected Cellular Signaling Pathways
The inhibition of DYRK and CLK kinases by this compound leads to the modulation of several critical cellular signaling pathways. The following sections detail the most prominent of these pathways.
DYRK1A-Mediated Cell Cycle Regulation
DYRK1A is a key regulator of the G1/S phase transition in the cell cycle.[3] One of its primary mechanisms of action is the phosphorylation of Cyclin D1 at Threonine 286, which signals for its proteasomal degradation.[4] By inhibiting DYRK1A, this compound can prevent this phosphorylation event, leading to the stabilization and accumulation of Cyclin D1. Increased Cyclin D1 levels promote the formation of active Cyclin D1-CDK4/6 complexes, which in turn phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry and cell cycle progression.[5]
CLK-Mediated Regulation of Alternative Splicing
The CLK family of kinases (CLK1, CLK2, CLK3, CLK4) are crucial regulators of pre-mRNA splicing.[6] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] Phosphorylation of SR proteins by CLKs is necessary for their proper localization to nuclear speckles and their subsequent recruitment to pre-mRNA, which facilitates the recognition of splice sites and the assembly of the spliceosome. Inhibition of CLKs by this compound disrupts this process, leading to alterations in alternative splicing patterns.[8][9] This can result in the production of different protein isoforms, some of which may have altered functions or be targeted for degradation, ultimately impacting cellular homeostasis and survival.[8]
Tau Phosphorylation in Neurodegenerative Disease Models
In the context of Alzheimer's disease and other tauopathies, hyperphosphorylation of the microtubule-associated protein Tau is a key pathological hallmark. DYRK1A has been identified as one of the kinases that can phosphorylate Tau at several disease-relevant sites, including Threonine 212.[3][10] Inhibition of DYRK1A by Leucettinibs has been shown to reduce the phosphorylation of Tau at this site.[11] This suggests a potential therapeutic application for this compound in neurodegenerative disorders characterized by Tau pathology.
Experimental Protocols
To facilitate the investigation of this compound's effects on cellular pathways, this section provides detailed protocols for key experimental methodologies.
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on a specific kinase.
Materials:
-
Recombinant active kinase (e.g., DYRK1A, CLK2)
-
Kinase-specific substrate (e.g., synthetic peptide, recombinant protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibody for non-radioactive detection
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase and its substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or SDS-PAGE sample buffer for Western blot).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.
-
For non-radioactive assays, resolve the reaction products by SDS-PAGE, transfer to a membrane, and detect substrate phosphorylation using a phosphospecific antibody (see Western Blot Protocol).
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein levels or phosphorylation status in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Cyclin D1 (Thr286), anti-Cyclin D1, anti-p-Tau (Thr212), anti-Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target kinase in a cellular context.[12]
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
PBS
-
Thermal cycler or heating blocks
-
Lysis method (e.g., freeze-thaw cycles, sonication)
-
Ultracentrifuge
-
Western blot equipment and reagents
Procedure:
-
Treat cultured cells with this compound or DMSO for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells using a non-denaturing method.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Plot the relative amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[13]
Conclusion
This compound is a potent inhibitor of DYRK and CLK kinases, impacting fundamental cellular processes such as cell cycle progression and alternative splicing. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular effects of this compound. The ability of this compound to modulate these key pathways underscores its utility as a chemical probe and highlights its potential for further development as a therapeutic agent in relevant disease contexts. Future research should continue to explore the full spectrum of cellular pathways affected by this compound to fully elucidate its mechanism of action and therapeutic possibilities.
References
- 1. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does modulation of tau hyperphosphorylation represent a reasonable therapeutic strategy for Alzheimer’s disease? From preclinical studies to the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. news-medical.net [news-medical.net]
Leucettinib-92: A Technical Guide to its Impact on Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Leucettinib-92, a potent kinase inhibitor, with a specific focus on its role in cell cycle regulation. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in oncology and related fields.
Core Mechanism of Action: Inhibition of DYRK and CLK Kinases
This compound is a member of the Leucettine family of compounds, which are potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families. The primary target of this compound is DYRK1A, a kinase known to play a significant role in the regulation of cell cycle progression.[1][2] By inhibiting DYRK1A, this compound disrupts the phosphorylation of key downstream substrates that are essential for the transition between cell cycle phases.
Kinase Inhibition Profile
This compound exhibits a multi-targeted kinase inhibition profile with high potency against several members of the DYRK and CLK families. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3β | 2780 |
Impact on Cell Cycle Progression
This compound and related Leucettine compounds have been demonstrated to alter the distribution of cells within the cell cycle, primarily inducing a shift in cell populations. Experimental evidence from studies on MIN6 cells, a mouse pancreatic beta-cell line, reveals a significant impact on cell cycle phases upon treatment with Leucettinibs.
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry analysis of MIN6 cells treated with Leucettinib compounds for 24 hours revealed a notable change in the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] The data indicates that inhibition of DYRK1A by Leucettinibs leads to an accumulation of cells in the G2/M phase.[4]
| Treatment (5 µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 75.3 | 14.5 | 10.2 |
| Leucettinib L41 | 42.1 | 13.2 | 44.7 |
| This compound | 55.6 | 18.9 | 25.5 |
Data is derived from a study on Leucettines in MIN6 cells and is representative of the class effect.[3]
Molecular Mechanisms: Targeting the Cyclin D1 Pathway
A key mechanism through which this compound influences the cell cycle is by inhibiting the DYRK1A-mediated phosphorylation of Cyclin D1. Cyclin D1 is a critical regulator of the G1 to S phase transition. Its phosphorylation at threonine 286 (Thr286) by kinases such as DYRK1A targets it for proteasomal degradation. By inhibiting this phosphorylation, this compound can lead to the stabilization and accumulation of Cyclin D1, thereby affecting cell cycle progression.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound impacts the Cyclin D1-Rb-E2F axis, a critical checkpoint in G1 phase progression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Kinase Selectivity of Leucettinib-92: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary kinase selectivity studies of Leucettinib-92, a potent inhibitor of the DYRK/CLK kinase families. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved, offering a comprehensive resource for researchers in kinase inhibitor development and related fields.
Kinase Selectivity Profile of this compound
This compound has been characterized as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of selected kinases, providing a quantitative overview of its selectivity.
| Kinase Target | IC50 (nM) | Kinase Family |
| CLK2 | 39 | CLK |
| CLK4 | 5.2 | CLK |
| DYRK1A | 124 | DYRK |
| CLK1 | 147 | CLK |
| DYRK2 | 160 | DYRK |
| DYRK1B | 204 | DYRK |
| DYRK4 | 520 | DYRK |
| CLK3 | 800 | CLK |
| DYRK3 | 1000 | DYRK |
| GSK3β | 2780 | CMGC |
Experimental Protocols
The determination of this compound's kinase selectivity involves a variety of established biochemical and cellular assays. The following sections detail the methodologies for key experimental approaches likely employed in the characterization of the Leucettinib family of inhibitors.[1][2]
Radiometric Kinase Assay (for DYRK1A)
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay utilizes [γ-³³P]-ATP as a phosphate donor. In the presence of active DYRK1A, the radiolabeled phosphate is transferred to a specific peptide substrate. The phosphorylated substrate is then captured on a phosphocellulose membrane, while the unbound [γ-³³P]-ATP is washed away. The amount of radioactivity remaining on the membrane is proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing DYRK1A enzyme, a peptide substrate (e.g., RRRFRPASPLRGPPK)[3], and this compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Capture: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane. The phosphorylated peptide substrate binds to the membrane.
-
Washing: The membrane is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The radioactivity on the dried membrane is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence-Based Kinase Assay (e.g., TR-FRET for CLKs)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for assessing kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate binds to streptavidin-APC. This brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: The CLK enzyme, biotinylated substrate, ATP, and varying concentrations of this compound are combined in an assay plate.
-
Incubation: The kinase reaction is incubated at room temperature.
-
Detection: A solution containing the europium-labeled antibody and streptavidin-APC is added to the wells.
-
Signal Measurement: After a further incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated, and the IC50 value is determined from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular context.
Principle: The binding of a ligand, such as this compound, to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At higher temperatures, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble.
Protocol:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation: The aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of the target kinase remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
DYRK1A Signaling Pathway
This compound primarily targets DYRK1A, a kinase with a pivotal role in numerous cellular processes. Understanding the DYRK1A signaling pathway is crucial for elucidating the mechanism of action of this compound and its potential therapeutic effects. DYRK1A is a constitutively active kinase that is regulated at the level of transcription and protein stability. It phosphorylates a diverse array of substrates, influencing processes such as cell cycle progression, neuronal development, and apoptosis.[4]
Upstream Regulation of DYRK1A
The expression and stability of DYRK1A are tightly controlled by several upstream factors:
-
Transcriptional Regulation:
-
Protein Degradation:
Downstream Effectors of DYRK1A
DYRK1A exerts its biological functions through the phosphorylation of a wide range of downstream substrates:
-
Neuronal Function and Disease:
-
Cell Cycle Control:
-
Cyclin D1: Phosphorylation of Cyclin D1 at Threonine 286 by DYRK1A promotes its degradation, leading to cell cycle arrest in G1.[4]
-
-
Signal Transduction and Transcription:
-
Apoptosis:
-
Caspase 9: DYRK1A can phosphorylate and inhibit Caspase 9, thereby regulating the intrinsic apoptotic pathway.[4]
-
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the human DYRK1A promoter and its regulation by the transcription factor E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down's-syndrome-related kinase Dyrk1A modulates the p120-catenin–Kaiso trajectory of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Marine Blueprint: A Technical Guide to the Spongian Origins of Leucettinibs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment, a crucible of biodiversity, has yielded a vast pharmacopoeia of natural products with unique chemical scaffolds and potent biological activities. Among these, compounds derived from marine sponges have been particularly fruitful, providing leads for a new generation of therapeutics. This technical guide delves into the origins of Leucettinibs, a promising class of kinase inhibitors. It traces their genesis from a natural imidazole alkaloid, Leucettamine B, isolated from calcareous marine sponges of the genus Leucetta. While Leucettinibs themselves are synthetic molecules, their structural framework is directly inspired by this marine natural product, showcasing a powerful paradigm in drug discovery: leveraging nature's chemical architecture to design highly potent and selective therapeutic agents. This guide will detail the journey from sponge to synthetic inhibitor, including the isolation of the parent compound, the signaling pathways targeted, quantitative biological data, and the experimental protocols that underpin this research.
The Natural Precursor: Leucettamine B from Leucetta Sponges
The story of Leucettinibs begins with the isolation of Leucettamine B, an imidazole alkaloid, from marine sponges.
Isolation from Leucetta microraphis
Leucettamine B was first identified as one of three new imidazole alkaloids from the Palauan sponge Leucetta microraphis.[1] Sponges of the family Leucettidae, such as Leucetta chagosensis, are also known producers of related imidazole alkaloids.[2] The isolation of these compounds is a critical first step that provides the chemical blueprint for subsequent synthetic efforts. While the original studies found Leucettamine B to be largely inactive as a leukotriene B4 receptor antagonist, its unique 2-aminoimidazolin-4-one core structure later proved to be an invaluable starting point for kinase inhibitor development.[1]
From Natural Product to Potent Inhibitors: The Development of Leucettinibs
Leucettinibs are not natural products themselves but are a class of potent, synthetic inhibitors of DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families.[3][4] Their development was directly inspired by the chemical structure of Leucettamine B.[5] Researchers synthesized a large library of analogs, collectively named Leucettines and later Leucettinibs, by modifying the Leucettamine B scaffold to optimize kinase inhibitory activity and drug-like properties.
A key breakthrough in this synthetic endeavor was the substitution of the benzodioxole group found in Leucettamine B with a benzothiazol-6-ylmethylene moiety. This structural modification, combined with extensive functionalization at the N2 position of the 2-aminoimidazolin-4-one core, led to the creation of Leucettinibs, a series of highly potent inhibitors with subnanomolar efficacy against their primary target, DYRK1A.[3][6][7] To validate the on-target activity of these compounds, kinase-inactive isomers, named iso-Leucettinibs, were also synthesized and serve as crucial negative controls in functional experiments.[3][4][6][7]
Quantitative Biological Data: Kinase Inhibition Profile
The extensive structure-activity relationship (SAR) studies conducted during the development of Leucettinibs have yielded a wealth of quantitative data. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data clearly demonstrates the high potency and selectivity of the optimized Leucettinib series compared to the original marine-inspired scaffold.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Leucettinib-21 | DYRK1A | 2.4 | Potent, lead clinical candidate[8][9] |
| DYRK1B | 6.7 | High potency[8][9] | |
| CLK1 | 11.8 | High potency[8][9] | |
| CLK4 | 5.0 | High potency[8][9] | |
| CLK2 | 33.0 | Potent[9] | |
| CLK3 | 232.0 | Less sensitive[9] | |
| GSK-3β | 2000.0 | Weakly inhibited off-target[9] | |
| iso-Leucettinib-21 | DYRK1A, All Kinases | > 10,000 | Kinase-inactive negative control[9] |
| Leucettine L41 | DYRK1A | 24.0 | Earlier generation analog[10] |
| DYRK1B | 44.0 | [11] | |
| CLK1 | 77.0 | [11] | |
| Leucettamine B | Leukotriene B4 Receptor | Kᵢ = 100 µM | Essentially inactive in initial screening[1] |
Mechanism of Action: Targeting DYRK/CLK Signaling Pathways
Leucettinibs exert their biological effects by inhibiting members of the DYRK and CLK families, serine/threonine/tyrosine kinases that play crucial roles in regulating fundamental cellular processes.
-
DYRK1A: This kinase is a primary target of Leucettinibs.[9] It is located in the Down syndrome critical region on chromosome 21 and is overexpressed in individuals with this condition.[5][6][12] DYRK1A has a multitude of substrates and is a key regulator of cell proliferation, brain development, and neuronal function.[6][12] Its abnormal activity is implicated in the cognitive deficits associated with Down syndrome and the pathophysiology of Alzheimer's disease, where it phosphorylates proteins like APP and Tau.[5][8][13] DYRK1A influences major signaling pathways, including the mTOR pathway through the TSC complex and the ASK1-JNK apoptosis pathway.[13][14]
-
CLKs (CLK1-4): This family of kinases is essential for the regulation of pre-mRNA splicing.[15] They phosphorylate serine/arginine-rich (SR) proteins, which are critical components of the spliceosome.[4][16] By modulating the phosphorylation state of SR proteins, CLKs control splice site selection, thereby regulating gene expression at the post-transcriptional level.[3][15] The inhibition of CLKs by Leucettinibs can thus have profound effects on cellular function by altering the landscape of spliced mRNA transcripts.
Experimental Methodologies
The development of Leucettinibs is grounded in rigorous experimental protocols, from the initial isolation of the natural product to the detailed characterization of the synthetic inhibitors.
General Protocol for Isolation of Leucettamine B
-
Collection and Preparation: The marine sponge (Leucetta sp.) is collected and immediately preserved, often by freezing or storing in an ethanol/water mixture. The material is then freeze-dried to remove water completely.[2]
-
Extraction: The dried and powdered sponge material is exhaustively extracted with a polar solvent, typically methanol or a methanol/acetone mixture.[2]
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.
-
Chromatographic Separation: The fraction containing the imidazole alkaloids (often the ethyl acetate or n-butanol fraction) is subjected to multiple rounds of chromatography. This may include Vacuum Liquid Chromatography (VLC), silica gel column chromatography, and is ultimately purified using High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale with a reverse-phase column (e.g., C18).[2]
-
Structure Elucidation: The structure of the purified compound (Leucettamine B) is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).[1][2]
General Protocol for Kinase Inhibition Assay (Radiometric)
-
Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (including a radiolabeled isotope such as ³³P-γ-ATP), a specific peptide or protein substrate for the kinase (e.g., DYRKtide for DYRK1A), and the purified recombinant kinase enzyme (e.g., DYRK1A, CLK1).
-
Inhibitor Addition: The Leucettinib compound to be tested is dissolved (typically in DMSO) and added to the reaction mixture at a range of concentrations to generate a dose-response curve. A control reaction with DMSO alone (no inhibitor) is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated, often by the addition of Mg/ATP, and the mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the residual radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing steps to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 Calculation: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (no inhibitor) reaction. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[17][18]
Conclusion
The development of Leucettinibs represents a quintessential success story in marine-inspired drug discovery. It highlights a path from the identification of a novel natural product, Leucettamine B, within a marine sponge to the rational design and synthesis of a clinical drug candidate. The journey involved meticulous isolation, sophisticated chemical synthesis, and rigorous biological evaluation. The resulting Leucettinib compounds are not only powerful research tools for dissecting the complex roles of DYRK and CLK kinases in cellular signaling but also hold significant therapeutic potential for devastating conditions like Down syndrome and Alzheimer's disease. This work underscores the enduring value of marine biodiversity as a source of chemical innovation and the power of medicinal chemistry to translate nature's blueprints into potent, targeted medicines.
References
- 1. New leukotriene B4 receptor antagonist: leucettamine A and related imidazole alkaloids from the marine sponge Leucetta microraphis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. Dual specificity tyrosine-phosphorylation-regulated kinase 1B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. DYRK1A - Wikipedia [en.wikipedia.org]
- 13. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CLK1 - Wikipedia [en.wikipedia.org]
- 16. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leucettinib-92 In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucettinib-92 is a potent inhibitor of the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (CDC-like kinase) families of protein kinases. These kinases are implicated in various cellular processes, including cell cycle regulation, splicing, and neuronal development. Dysregulation of DYRK/CLK activity has been linked to several diseases, including Alzheimer's disease, Down syndrome, and certain types of cancer[1][2]. Accurate and robust in vitro kinase assays are essential for characterizing the inhibitory activity and selectivity of compounds like this compound.
These application notes provide detailed protocols for two common in vitro kinase assay formats: a luminescence-based assay (ADP-Glo™) and a radiometric assay. These protocols are designed to be adaptable for determining the potency (e.g., IC50) of this compound against its primary kinase targets.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 |
| CLK1 | 147 nM |
| CLK2 | 39 nM |
| CLK3 | 0.8 µM |
| CLK4 | 5.2 nM |
| DYRK1A | 124 nM |
| DYRK1B | 204 nM |
| DYRK2 | 0.16 µM |
| DYRK3 | 1.0 µM |
| DYRK4 | 0.52 µM |
| GSK3 | 2.78 µM |
Data sourced from MedChemExpress. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, and enzyme source).
Signaling Pathway Context
Caption: Inhibition of DYRK/CLK signaling by this compound.
Experimental Workflow: IC50 Determination
Caption: General workflow for in vitro kinase IC50 determination.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™) for DYRK1A
This protocol is adapted from the general principles of the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the activity of DYRK1A.
1. Materials and Reagents:
-
Recombinant human DYRK1A (ensure high purity)
-
DYRKtide substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Dithiothreitol (DTT)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
2. Assay Procedure:
a. Reagent Preparation:
-
Kinase Reaction Buffer: Prepare the kinase buffer and add DTT to a final concentration of 1 mM just before use.
-
ATP Solution: Prepare a stock solution of ATP in water. For the final assay, the ATP concentration should ideally be at or near the Km of DYRK1A for ATP.
-
This compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Then, dilute these DMSO stocks into the Kinase Reaction Buffer.
-
Enzyme Preparation: Thaw the recombinant DYRK1A on ice and dilute it to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the DYRKtide substrate and ATP in the Kinase Reaction Buffer.
b. Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted DYRK1A enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
c. Signal Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
d. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the high control (DMSO-treated) to 100% activity and the low control (high concentration of inhibitor or no ATP) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay for CLK1
This protocol utilizes [γ-³³P]-ATP to measure the phosphorylation of a substrate by CLK1.
1. Materials and Reagents:
-
Recombinant human CLK1 (full-length, GST-tagged)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
[γ-³³P]-ATP
-
Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 2.5 mM DTT
-
Unlabeled ATP
-
DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
a. Reagent Preparation:
-
1X Kinase Assay Buffer: Dilute the 5X stock to 1X with sterile water.
-
ATP Mix: Prepare a working solution of ATP containing both unlabeled ATP and [γ-³³P]-ATP in 1X Kinase Assay Buffer. The final ATP concentration should be near the Km of CLK1.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the 1X Kinase Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant CLK1 to its optimal working concentration in 1X Kinase Assay Buffer.
-
Substrate Solution: Prepare a working solution of MBP in 1X Kinase Assay Buffer.
b. Kinase Reaction:
-
In a microcentrifuge tube, combine:
-
5 µL of diluted this compound (or DMSO for control)
-
10 µL of Substrate Solution (MBP)
-
5 µL of diluted CLK1 enzyme
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP Mix. The final reaction volume is 25 µL.
-
Incubate the reaction at 30°C for 20-30 minutes. The optimal time should be within the linear range of the reaction.
c. Reaction Termination and Detection:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Allow the paper to air dry.
-
Wash the P81 paper squares three times for 5-10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Perform a final wash with acetone and let the papers air dry completely.
-
Place each P81 paper in a scintillation vial, add scintillation fluid, and measure the ³³P signal using a scintillation counter.
d. Data Analysis:
-
Calculate the corrected counts per minute (CPM) by subtracting the background (no enzyme control) from all other measurements.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific conditions such as enzyme and substrate concentrations, ATP concentration, and incubation times for their particular experimental setup. Always follow appropriate safety procedures when working with radioactive materials.
References
Application Notes and Protocols for Leucettinib-92 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Leucettinib-92 is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families. These kinases are implicated in various cellular processes, including cell cycle regulation, splicing, and neurodevelopment. Dysregulation of DYRK1A, in particular, is associated with pathologies such as Down syndrome and Alzheimer's disease.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Kinases
| Kinase Family | Target Kinase | IC50 (nM) |
| CLK | CLK1 | 147[4] |
| CLK2 | 39[4] | |
| CLK3 | 800[4] | |
| CLK4 | 5.2[4] | |
| DYRK | DYRK1A | 1.2 - 124[4][5] |
| DYRK1B | 1.8 - 204[4][5] | |
| DYRK2 | 160[4] | |
| DYRK3 | 19.3 - 1000[4][5] | |
| DYRK4 | 520[4] | |
| GSK3 | GSK3β | 2780[4] |
Signaling Pathway
The signaling pathway diagram below illustrates the role of DYRK1A and CLK kinases in cellular processes and the point of inhibition by this compound. DYRK1A phosphorylates various downstream targets, including transcription factors and proteins involved in neurodevelopment like Tau. CLK kinases are involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.
Experimental Protocols
Cell-Based Target Engagement Assay using NanoBRET™
This protocol describes how to determine the intracellular IC50 of this compound for DYRK1A using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
NanoLuc-DYRK1A Fusion Vector
-
Lipofectamine™ 3000 Transfection Reagent
-
NanoBRET™ TE Intracellular Kinase Assay reagents (Tracer K-10)
-
This compound
-
DMSO
-
White, 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
One day before the assay, transfect HEK293 cells with the NanoLuc-DYRK1A Fusion Vector using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
Seed the transfected cells into a 384-well white assay plate at a density of 2 x 10^4 cells per well in Opti-MEM™.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Opti-MEM™ to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Pre-treat the cells with the NanoBRET™ Tracer K-10 at the recommended concentration.[6]
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.[6]
-
Measure the BRET signal using a luminometer equipped with filters for donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of endogenous DYRK1A substrates, such as Tau at Threonine 212 (p-Tau Thr212) and Cyclin D1 at Threonine 286 (p-Cyclin D1 Thr286), in SH-SY5Y neuroblastoma cells.[4]
Experimental Workflow:
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-Tau (Thr212), anti-Tau, anti-p-Cyclin D1 (Thr286), anti-Cyclin D1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 3 minutes to 1 hour).[4]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
-
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adipogen.com [adipogen.com]
- 6. reactionbiology.com [reactionbiology.com]
Leucettinib-92: In Vivo Dosing and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the In Vivo Use of Leucettinib-92, a DYRK1A Inhibitor
These application notes provide a comprehensive overview of the in vivo use of this compound, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models.
This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of DYRK1A. Dysregulation of DYRK1A activity is implicated in several conditions, including neurodegenerative diseases, metabolic disorders, and cancer. This document summarizes key experimental data and provides detailed protocols for the in vivo administration of this compound, with a focus on a preclinical model of type 2 diabetes.
Data Presentation
The following table summarizes the quantitative data for in vivo studies using this compound.
| Animal Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Goto-Kakizaki (GK) Rats | Type 2 Diabetes (prediabetic) | 0.5 mg/kg body weight | Intraperitoneal (IP) injection | 5 consecutive days | Stimulated β cell proliferation and prevented overt hyperglycemia. |
| Goto-Kakizaki (GK) Rats | Type 2 Diabetes (overt) | 0.05 mg/kg body weight | Intraperitoneal (IP) injection | 8 consecutive weeks | Increased β cell mass and reduced basal hyperglycemia. |
Experimental Protocols
Protocol 1: Short-Term Treatment of Prediabetic GK Rats
This protocol is designed to assess the effect of this compound on β cell proliferation and the prevention of hyperglycemia in a prediabetic model.
1. Animal Model:
-
5-week-old juvenile Goto-Kakizaki (GK) rats.
2. Reagents:
-
This compound
-
Vehicle (e.g., DMSO)
-
Saline solution
3. Dosing Solution Preparation:
-
Dissolve this compound in the vehicle to prepare a stock solution.
-
Dilute the stock solution with saline to the final desired concentration for injection. The final concentration of the vehicle should be minimized.
4. Administration:
-
Administer this compound at a dose of 0.5 mg/kg body weight via intraperitoneal (IP) injection.
-
Administer the vehicle to the control group.
-
Treat the animals daily for 5 consecutive days.
5. Monitoring and Endpoint Analysis:
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, sacrifice the animals and collect pancreatic tissue for histological analysis (e.g., insulin and Ki67 staining) to assess β cell mass and proliferation.
Protocol 2: Long-Term Treatment of Overtly Diabetic GK Rats
This protocol is designed to evaluate the long-term therapeutic effects of this compound on established type 2 diabetes.
1. Animal Model:
-
Adult GK rats with established overt diabetes.
2. Reagents:
-
This compound
-
Vehicle (e.g., DMSO)
-
Saline solution
3. Dosing Solution Preparation:
-
Prepare the dosing solution as described in Protocol 1.
4. Administration:
-
Administer this compound at a dose of 0.05 mg/kg body weight via intraperitoneal (IP) injection.
-
Administer the vehicle to the control group.
-
Treat the animals daily for 8 consecutive weeks.
5. Monitoring and Endpoint Analysis:
-
Monitor fasting blood glucose, glucose tolerance (e.g., via oral glucose tolerance test - OGTT), and insulin sensitivity throughout the study.
-
At the end of the study, collect blood for biochemical analysis and pancreatic tissue for histological assessment of β cell mass.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway of DYRK1A and the mechanism of action of this compound. This compound acts as an inhibitor of DYRK1A, thereby preventing the phosphorylation of its downstream targets. This inhibition can lead to various cellular effects, including the regulation of cell cycle progression and apoptosis.
Caption: this compound inhibits DYRK1A signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound.
Caption: General workflow for in vivo this compound studies.
Leucettinib-92: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families. This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction to this compound
This compound is a synthetic small molecule inhibitor targeting a range of kinases, with particular potency against DYRK1A, DYRK1B, and CLK2.[1] Its mechanism of action involves the inhibition of kinase activity, which has been shown to affect downstream signaling pathways involved in cell cycle regulation and neurodegenerative processes. Specifically, this compound has been demonstrated to inhibit the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[1][2][3]
Solubility and Preparation of this compound
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and provide guidelines for the preparation of stock and working solutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (66.05 mM) | Ultrasonic and warming and heat to 60°C may be required.[3] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard stock solution concentration.[1][4] |
| Ethanol | Soluble | --- |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.61 mM) | For in vivo administration.[3] |
Table 2: Preparation of Stock Solutions
| Desired Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.6421 mL | 13.2104 mL | 26.4208 mL |
| 5 mM | 0.5284 mL | 2.6421 mL | 5.2842 mL |
| 10 mM | 0.2642 mL | 1.3210 mL | 2.6421 mL |
| Calculations are based on a molecular weight of 378.49 g/mol .[3] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the powder is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
In Vitro Kinase Inhibition Profile
This compound has been characterized as a potent inhibitor of several kinases. The half-maximal inhibitory concentration (IC50) values against a panel of kinases are summarized below.
Table 3: IC50 Values of this compound against Various Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 1.2[1] |
| DYRK1B | 1.8[1] |
| DYRK3 | 19.3[1] |
| CLK1 | 147[2] |
| CLK2 | 0.6[1] |
| CLK3 | 800[2] |
| CLK4 | 5.2[2] |
| GSK3β | 2780[2] |
Note: IC50 values can vary between different assay formats and experimental conditions.
Experimental Protocols
The following are detailed protocols for experiments commonly performed with this compound.
In Vitro DYRK1A Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme (Promega, #VA7423)
-
DYRKtide substrate (RRRFRPASPLRGPPK) (Promega, #VA7423)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
This compound
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Protocol 2: DYRK1A Kinase Assay
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for DYRK1A.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of Tau and Cyclin D1 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of endogenous Tau and Cyclin D1 in SH-SY5Y human neuroblastoma cells using Western blotting.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies:
-
Phospho-Tau (Thr212)
-
Total Tau
-
Phospho-Cyclin D1 (Thr286) (Cell Signaling Technology, #3300)[5]
-
Total Cyclin D1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol 3: Western Blot Analysis of Phospho-Tau and Phospho-Cyclin D1
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflows.
Caption: this compound inhibits DYRK1A, preventing phosphorylation of Tau and Cyclin D1.
Caption: Workflow for in vitro DYRK1A kinase inhibition assay using ADP-Glo™.
Caption: Workflow for Western blot analysis of protein phosphorylation in cells.
References
- 1. adipogen.com [adipogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. Phospho-Cyclin D1 (Thr286) (D29B3) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. SH-SY5Y culturing [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. file.yizimg.com [file.yizimg.com]
Application Note: A Proposed Framework for Evaluating Leucettinib-92 in SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies detailing the use of Leucettinib-92 on SH-SY5Y neuroblastoma cells have been published. This document provides a proposed set of protocols and application notes based on the known mechanism of the Leucettinib family of compounds and established methodologies for testing kinase inhibitors in the SH-SY5Y cell line.
Introduction
The human neuroblastoma cell line SH-SY5Y is a widely utilized in vitro model in neurobiology and cancer research, originating from a metastatic bone tumor.[1][2] These cells exhibit a neuroblast-like morphology and can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurotoxicity, neurodegenerative processes, and the efficacy of anti-cancer compounds.[1][3][4]
Leucettinibs are a class of synthetic small molecules derived from the marine natural product Leucettamine B.[5] They are potent inhibitors of the Dual-specificity Tyrosine-phosphorylation-Regulated Kinase 1A (DYRK1A).[6] DYRK1A is a highly conserved protein kinase that plays a crucial role in cell proliferation and neuronal development.[7][8] Its over-expression has been linked to neurodegenerative conditions like Alzheimer's Disease and Down Syndrome, as well as some cancers.[7][9] Leucettinibs, such as the clinical candidate Leucettinib-21, act by inhibiting DYRK1A, thereby modulating downstream signaling pathways, including the phosphorylation of substrates like Tau protein.[5]
This application note outlines a comprehensive framework for the initial investigation of a novel Leucettinib compound, this compound, on the viability and signaling pathways within SH-SY5Y neuroblastoma cells.
Proposed Mechanism of Action
This compound is hypothesized to act as a potent inhibitor of DYRK1A. In the context of neuroblastoma, inhibiting DYRK1A could potentially interfere with cell cycle progression and pro-survival signaling. A primary downstream target of DYRK1A is the Tau protein; inhibition by this compound is expected to reduce Tau phosphorylation at key sites, such as Thr212.[6][9] This can be measured to confirm target engagement within the cell.
References
- 1. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. Use of human neuroblastoma SH-SY5Y cells to evaluate glyphosate-induced effects on oxidative stress, neuronal development and cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 7. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucettinib-92 Treatment of Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucettinib-92 is a potent, small molecule inhibitor of the dual-specificity tyrosine-regulated kinases (DYRK) and CDC-like kinases (CLK), with notable activity against DYRK1A.[1] DYRK1A is a crucial kinase involved in a myriad of cellular processes within the central nervous system, including neurodevelopment, synaptic plasticity, and cell survival.[2][3][4] Dysregulation of DYRK1A activity has been implicated in the pathophysiology of several neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Down syndrome, making it a compelling therapeutic target.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in primary neuronal cultures. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the effects of DYRK1A inhibition on neuronal viability, morphology, and key signaling pathways.
Data Presentation
Due to the limited availability of publicly accessible quantitative data specifically for this compound in primary neuronal cultures, the following tables present illustrative data based on the known activity of this compound and closely related DYRK1A inhibitors. This data is intended to provide a representative expectation of the compound's effects and should be confirmed experimentally.
Table 1: Dose-Dependent Effect of a Potent DYRK1A Inhibitor on Neuronal Viability
| Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 98 | ± 4.8 |
| 10 | 95 | ± 5.1 |
| 100 | 92 | ± 6.3 |
| 1000 | 75 | ± 7.9 |
| 10000 | 55 | ± 8.5 |
Illustrative data based on typical cytotoxicity profiles of kinase inhibitors in primary neuronal cultures.
Table 2: Time-Course of Neurite Outgrowth Inhibition by a DYRK1A Inhibitor (1 µM)
| Time (hours) | Average Neurite Length (µm) | Standard Deviation |
| 0 | 25.1 | ± 3.2 |
| 24 | 45.8 | ± 5.6 |
| 48 | 35.2 | ± 4.9 |
| 72 | 28.9 | ± 4.1 |
Illustrative data demonstrating the potential impact of sustained DYRK1A inhibition on neurite extension.
Table 3: Effect of Leucettinib-21 on Phosphorylation of DYRK1A Substrates in a Cellular Model
| Treatment | p-Tau (Thr212) / Total Tau (Relative Units) | p-Cyclin D1 (Thr286) / Total Cyclin D1 (Relative Units) |
| Vehicle | 1.00 | 1.00 |
| Leucettinib-21 (1 µM) | 0.45 | 0.60 |
Data adapted from studies on Leucettinib-21, a closely related analog of this compound, in a cellular overexpression system, demonstrating target engagement.[1][7][8]
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 ml and 50 ml conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/ml Poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with 5 µg/ml laminin in HBSS for at least 2 hours at 37°C before plating.
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos. Place embryos in ice-cold HBSS.
-
Isolate the brains and dissect the cortices. Remove the meninges.
-
Mince the cortical tissue and transfer to a 15 ml conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) on the prepared culture surfaces.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Primary neuronal cultures (prepared as in Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO).
-
Incubate the cultures for the desired duration of the experiment.
Neuronal Viability Assay (MTT Assay)
Materials:
-
This compound treated neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10 µl of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µl of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Neurite Outgrowth Analysis
Materials:
-
This compound treated neuronal cultures on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Fix the treated neuronal cultures with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blotting for Phosphorylated Tau and Cyclin D1
Materials:
-
This compound treated neuronal cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-Tau (e.g., AT8 for pSer202/Thr205, or specific for Thr212)
-
Total Tau
-
Phospho-Cyclin D1 (Thr286)
-
Total Cyclin D1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: DYRK1A Signaling Pathway in Neurons.
Caption: Experimental Workflow.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
- 3. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmine stimulates proliferation of human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 8. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Leucettinib-92 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucettinib-92 is a potent, cell-permeable inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1][2] Specifically, it shows significant inhibitory activity against DYRK1A, DYRK1B, CLK1, CLK2, and CLK4.[1] These kinases are implicated in a variety of cellular processes, including cell cycle regulation, neuronal development, and mRNA splicing.[3] Dysregulation of DYRK1A, in particular, has been linked to neurodegenerative diseases such as Down syndrome and Alzheimer's disease.[4][5]
This compound exerts its effects by inhibiting the phosphorylation of downstream substrates of DYRK and CLK kinases. Key substrates include Cyclin D1 at threonine 286 (Thr286) and Tau at threonine 212 (Thr212).[1][2][6] Inhibition of Cyclin D1 phosphorylation can lead to its stabilization and accumulation, impacting cell cycle progression.[6] The modulation of Tau phosphorylation is of significant interest in the study of Alzheimer's disease.
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on protein phosphorylation in cultured cells.
Key Signaling Pathway Affected by this compound
This compound primarily targets the DYRK/CLK signaling axis, which in turn influences multiple downstream pathways. A simplified representation of this is shown below.
Caption: this compound inhibits DYRK1A and CLK1, affecting downstream pathways.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or other relevant cell lines) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration. An inactive isomer, such as iso-Leucettinib-92, can be used as a negative control.[2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the cell type and the specific target being investigated.
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
III. Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
To an aliquot of each lysate, add an equal volume of 2x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often the preferred blocking agent.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-Cyclin D1 (Thr286)
-
Rabbit anti-phospho-Tau (Thr212)
-
Mouse anti-total Cyclin D1
-
Mouse anti-total Tau
-
Rabbit anti-DYRK1A
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands. Further normalize to the loading control (e.g., β-actin or GAPDH).
-
Western Blot Workflow
Caption: Standard workflow for Western blot analysis of this compound treated cells.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of cells treated with this compound. The data is presented as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Cyclin D1 Phosphorylation
| This compound Concentration (µM) | p-Cyclin D1 (Thr286) / Total Cyclin D1 (Fold Change) | Total Cyclin D1 / Loading Control (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.10 |
| 0.5 | 0.62 | 1.35 |
| 1.0 | 0.35 | 1.75 |
| 5.0 | 0.15 | 1.80 |
| 10.0 | 0.12 | 1.82 |
Note: Inhibition of Thr286 phosphorylation is expected to protect Cyclin D1 from degradation, leading to its accumulation.[6]
Table 2: Effect of this compound on Tau Phosphorylation
| This compound Concentration (µM) | p-Tau (Thr212) / Total Tau (Fold Change) | Total Tau / Loading Control (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.90 | 1.02 |
| 0.5 | 0.75 | 0.98 |
| 1.0 | 0.50 | 1.01 |
| 5.0 | 0.28 | 0.99 |
| 10.0 | 0.25 | 1.03 |
Note: this compound is expected to decrease the phosphorylation of Tau at Thr212 without significantly affecting the total Tau protein levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phospho-protein | Inactive phosphatase inhibitors | Use fresh, properly stored phosphatase inhibitors in the lysis buffer. |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. Use 5% BSA in TBST for blocking and antibody dilution. | |
| High background | Insufficient blocking | Increase blocking time to 1.5-2 hours. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Inconsistent loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and be precise when loading samples. | |
| Solution | Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. |
Conclusion
Western blot analysis is a powerful technique to elucidate the cellular effects of this compound. By following these detailed protocols, researchers can reliably quantify the dose-dependent inhibition of DYRK/CLK substrate phosphorylation and gain valuable insights into the mechanism of action of this promising kinase inhibitor. Careful attention to experimental detail, including the use of appropriate controls and inhibitors, is crucial for obtaining high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Immunofluorescence Staining with Leucettinib-92
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Leucettinib-92 in immunofluorescence (IF) studies. This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK), playing a crucial role in modulating cellular signaling pathways implicated in various diseases, including neurodegenerative disorders.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture, and subsequent immunofluorescence staining to visualize its effects on downstream targets.
Mechanism of Action
This compound exerts its inhibitory effects on the DYRK/CLK family of kinases.[1] Notably, it has been demonstrated to inhibit the phosphorylation of key cellular proteins such as Tau at threonine 212 (Thr212) and cyclin D1 at threonine 286 (Thr286).[1][2] The phosphorylation of these substrates is a critical regulatory step in various cellular processes. By inhibiting DYRK1A, this compound can modulate pathways involved in cell cycle progression and cytoskeletal dynamics.
Quantitative Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. This data is essential for designing experiments and understanding the inhibitor's specificity.
| Kinase | IC50 (nM) |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3 | 2780 |
| Table 1: Inhibitory concentrations (IC50) of this compound against various kinases. Data sourced from MedChemExpress.[1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound, highlighting its inhibitory action on DYRK1A and the subsequent impact on Tau and Cyclin D1 phosphorylation.
Caption: this compound inhibits DYRK1A-mediated phosphorylation of Tau and Cyclin D1.
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and performing immunofluorescence staining to detect changes in protein phosphorylation. The human neuroblastoma cell line SH-SY5Y is recommended for these studies as this compound has been shown to be effective in this line.[1]
Experimental Workflow
The overall workflow for the experiment is depicted below.
Caption: Workflow for immunofluorescence analysis of this compound effects.
Materials and Reagents
-
SH-SY5Y cells
-
This compound (prepared in DMSO)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (see table below)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
| Primary Antibody | Host Species | Recommended Dilution |
| Phospho-Tau (Thr212) Antibody | Rabbit | 1:200 - 1:1000 |
| Phospho-Cyclin D1 (Thr286) Antibody | Rabbit | 1:100 - 1:500 |
Table 2: Recommended primary antibodies for detecting this compound downstream effects. Dilutions should be optimized by the end-user.
Protocol for Cell Treatment and Immunofluorescence Staining
1. Cell Seeding: a. Culture SH-SY5Y cells in appropriate medium. b. Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. c. Allow cells to adhere and grow for 24-48 hours.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute this compound in cell culture medium to a final concentration of 1 µM. A vehicle control (DMSO alone) should be prepared in parallel. c. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. d. Incubate the cells for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
3. Fixation: a. Aspirate the treatment medium and wash the cells twice with PBS. b. Add 4% PFA to each well and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
4. Permeabilization: a. Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
5. Blocking: a. Add blocking solution to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
6. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-phospho-Tau or anti-phospho-Cyclin D1) in the blocking solution at the recommended dilution. b. Aspirate the blocking solution and add the diluted primary antibody to the cells. c. Incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation: a. The next day, wash the cells three times with PBST for 5 minutes each. b. Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking solution. c. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light. d. Wash the cells three times with PBST for 5 minutes each, protected from light.
8. Counterstaining and Mounting: a. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Seal the edges of the coverslips with nail polish and allow them to dry.
9. Imaging and Analysis: a. Visualize the stained cells using a fluorescence or confocal microscope. b. Capture images using appropriate filter sets for the fluorophores used. c. Analyze the images to quantify the fluorescence intensity of the phosphorylated proteins in this compound-treated versus control cells.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its impact on cellular signaling pathways and visualize its inhibitory effects on target protein phosphorylation through immunofluorescence.
References
Application Notes and Protocols for Leucettinib-92 in Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), and its application in inducing pancreatic beta-cell proliferation. The following sections detail the mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.
Introduction
Restoring functional beta-cell mass is a primary goal in the development of novel therapies for diabetes mellitus. This compound, a member of the leucettine family of small molecules, has emerged as a promising agent for inducing beta-cell proliferation. By inhibiting DYRK1A, this compound promotes cell cycle progression in quiescent beta-cells, leading to an increase in their numbers. This document outlines the use of this compound in preclinical models, providing researchers with the necessary information to design and execute experiments to evaluate its therapeutic potential.
Mechanism of Action
This compound's pro-proliferative effect on beta-cells is primarily mediated through the inhibition of DYRK1A.[1][2][3] DYRK1A is a kinase that negatively regulates cell cycle progression by phosphorylating key proteins, such as Cyclin D1, targeting them for degradation.[1][4] Inhibition of DYRK1A by this compound leads to the stabilization and accumulation of Cyclin D1.[1][3][4] This accumulation is a critical step in driving beta-cells from a quiescent state into the cell cycle, ultimately resulting in proliferation.[3][4] Furthermore, DYRK1A inhibition can convert the repressive DREAM complex, a regulator of cellular quiescence, into its pro-proliferative MMB conformation, further promoting cell division.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other relevant leucettines on beta-cell proliferation and function, as reported in various preclinical studies.
Table 1: In Vitro Proliferation of MIN6 Cells
| Compound (Concentration) | Proliferation (% of Ki67 positive cells) | Fold Increase vs. Control | Reference |
| Control (Vehicle) | ~20% | 1.0 | [2] |
| This compound (5 µM) with LY364947 | ~80% | ~4.0 | [2] |
| Harmine (5 µM) | ~80% | ~4.0 | [2] |
| Leucettine L41 (5 µM) | ~80% | ~4.0 | [2] |
Note: LY364947 is a TGF-β inhibitor, which has been shown to act synergistically with DYRK1A inhibitors.[2][4]
Table 2: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | β-cell proliferation (BrdU staining) | Significant increase vs. DMSO | [1] |
| This compound | β-cell mass | Increased | [1] |
| This compound | α-cell mass | No significant difference vs. DMSO | [1] |
| This compound | Basal hyperglycemia | Reduced | [1] |
| This compound | Glucose tolerance | Improved | [1] |
| This compound | Glucose-induced insulin secretion | Improved | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Beta-Cell Proliferation
Caption: this compound inhibits DYRK1A, preventing Cyclin D1 phosphorylation and subsequent degradation, leading to cell cycle progression and beta-cell proliferation.
General Experimental Workflow for In Vitro Beta-Cell Proliferation Assay
References
- 1. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing iso-Leucettinib-92 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper use of iso-Leucettinib-92 as a negative control in kinase research, ensuring the specificity of experimental results obtained with its active counterpart, Leucettinib-92.
Introduction
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] To ascertain that the observed biological effects of this compound are specifically due to the inhibition of its target kinases, it is crucial to employ a proper negative control. iso-Leucettinib-92 is the ideal negative control for such experiments. It is a structurally related isomer of this compound that is catalytically inactive against the target kinases.[1] By comparing the results from cells or biochemical assays treated with this compound to those treated with iso-Leucettinib-92, researchers can confidently attribute the observed effects to the specific kinase inhibition by this compound.
Principle of the Negative Control
The fundamental principle of using iso-Leucettinib-92 as a negative control lies in its structural similarity but functional dissimilarity to this compound. Both compounds have similar physicochemical properties, which means they will have comparable solubility, cell permeability, and potential for non-specific interactions. However, due to a subtle structural difference, iso-Leucettinib-92 does not bind to the ATP-binding pocket of DYRK/CLK kinases and therefore does not inhibit their catalytic activity. Any observed cellular effect that is present with this compound but absent with iso-Leucettinib-92 can be attributed to the specific inhibition of the target kinase.
Data Presentation
The following tables summarize the kinase inhibitory activities of this compound and the expected lack of activity for iso-Leucettinib-92, based on available data for the Leucettinib family of compounds.
Table 1: Kinase Inhibitory Activity (IC50) of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3β | 2780 |
Data sourced from MedChemExpress.[2]
Table 2: Expected Kinase Inhibitory Activity of iso-Leucettinib-92
| Kinase | Expected IC50 (µM) |
| DYRK1A | >10 |
| CLKs | >10 |
Based on data for the closely related inactive isomer, iso-Leucettinib-21.[3]
Experimental Protocols
Here, we provide detailed protocols for key experiments to validate the use of iso-Leucettinib-92 as a negative control.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to confirm the inhibitory activity of this compound and the inactivity of iso-Leucettinib-92 against a target kinase (e.g., DYRK1A) in a biochemical assay.
Materials:
-
Recombinant human DYRK1A (or other target kinase)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Substrate peptide (e.g., a peptide containing a DYRK1A phosphorylation motif)
-
This compound
-
iso-Leucettinib-92
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound and iso-Leucettinib-92 in DMSO. A typical concentration range for this compound would be from 1 nM to 10 µM, while for iso-Leucettinib-92, a high concentration (e.g., 10 µM) is usually sufficient. Include a DMSO-only control.
-
In a 96-well plate, add the kinase, substrate peptide, and either the compounds or DMSO to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the kinase assay kit (e.g., by measuring ADP production).
-
Plot the kinase activity against the compound concentration and determine the IC50 values.
Expected Results:
-
This compound should show a dose-dependent inhibition of kinase activity, allowing for the calculation of an IC50 value.
-
iso-Leucettinib-92, even at the highest concentration tested, should not significantly inhibit kinase activity compared to the DMSO control.
Protocol 2: Western Blot Analysis of Substrate Phosphorylation in Cells
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of its target kinase in a cellular context, while iso-Leucettinib-92 should have no effect. A known substrate of DYRK1A is the phosphorylation of Tau at Threonine 212 (p-Tau T212) or Cyclin D1 at Threonine 286 (p-Cyclin D1 T286).[1]
Materials:
-
Cell line expressing the target kinase (e.g., SH-SY5Y or HEK293T)
-
Cell culture medium and supplements
-
This compound
-
iso-Leucettinib-92
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Tau (T212), anti-total Tau, anti-p-Cyclin D1 (T286), anti-total Cyclin D1, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., at its IC50 or a 10x IC50 concentration), iso-Leucettinib-92 (at the same concentration as this compound), or DMSO for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody binding).[4]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate protein and the loading control to ensure equal protein loading.
Expected Results:
-
Treatment with this compound should lead to a significant decrease in the phosphorylation of the target substrate compared to the DMSO control.
-
Treatment with iso-Leucettinib-92 should show no significant difference in substrate phosphorylation compared to the DMSO control.
-
Total protein levels of the substrate and the loading control should remain unchanged across all treatment conditions.
Visualizations
The following diagrams illustrate the key concepts described in these application notes.
References
Application Notes and Protocols for High-Content Screening Assays Using Leucettinib-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucettinib-92 is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1] By targeting these kinases, this compound modulates crucial cellular processes, including cell cycle progression, neuronal development, and pre-mRNA splicing, making it a valuable tool for research and a potential therapeutic agent, particularly in the context of neurodegenerative diseases and cancer.[2][3] These application notes provide detailed protocols for three high-content screening (HCS) assays designed to investigate the cellular effects of this compound.
This compound: Kinase Selectivity Profile
This compound exhibits high affinity for several members of the DYRK and CLK kinase families. The following table summarizes its inhibitory activity (IC50) against a panel of selected kinases. This data is essential for interpreting the results of cell-based assays and understanding the compound's mechanism of action.
| Kinase Target | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3β | 2780 |
| Data sourced from MedChemExpress.[1] |
Application Note 1: Neurite Outgrowth Assay
Objective
To quantify the effect of this compound on neurite outgrowth in a neuronal cell line. Inhibition of DYRK1A has been linked to the promotion of neurite formation, a critical process in neuronal development and regeneration. This assay provides a high-throughput method to assess the pro-neurogenic potential of this compound.
Signaling Pathway: DYRK1A in Neuronal Function
DYRK1A plays a significant role in neuronal development and function. It is known to phosphorylate a variety of substrates that influence cytoskeletal dynamics, gene transcription, and cell cycle control, all of which are integral to neurite formation.
Experimental Workflow
Protocol
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Seed cells into 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells per well.
-
Allow cells to adhere for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., Retinoic Acid).
-
Carefully remove the old medium and add 100 µL of the compound-containing medium to each well.
-
Incubate the plate for 48 to 72 hours.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against β-III tubulin (a neuronal marker) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for the chosen fluorophores.
-
Use automated image analysis software to identify cell bodies (from Hoechst stain) and neurites (from β-III tubulin stain).
-
Quantify parameters such as total neurite length per cell, number of neurites per cell, and number of branch points.
-
Data Presentation
| This compound (µM) | Total Neurite Length per Cell (µm) | Number of Neurites per Cell | Number of Branch Points per Cell |
| 0 (Vehicle) | 55.2 ± 4.1 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 0.01 | 68.9 ± 5.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| 0.1 | 95.7 ± 8.2 | 3.5 ± 0.5 | 3.2 ± 0.4 |
| 1 | 121.4 ± 10.9 | 4.2 ± 0.6 | 4.8 ± 0.5 |
| 10 | 88.3 ± 7.5 | 3.1 ± 0.4 | 3.5 ± 0.4 |
Application Note 2: Cell Cycle Analysis
Objective
To determine the effect of this compound on cell cycle distribution. DYRK1A is known to phosphorylate and regulate the stability of proteins involved in cell cycle control, such as Cyclin D1.[1] This assay allows for the high-throughput quantification of cells in different phases of the cell cycle following treatment with this compound.
Experimental Workflow
Protocol
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well imaging plates at a density of 10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 10 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Treat cells and incubate for 24 hours.
-
-
Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with an antibody against a mitotic marker, such as Phospho-Histone H3 (Ser10), overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment nuclei based on the Hoechst stain.
-
Measure the integrated intensity of the Hoechst signal in each nucleus to determine DNA content (2N for G1, 4N for G2/M, and intermediate for S phase).
-
Quantify the intensity of the Phospho-Histone H3 signal to identify mitotic cells.
-
Gate cell populations based on DNA content and mitotic marker intensity to determine the percentage of cells in each phase of the cell cycle.
-
Data Presentation
| This compound (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | 45.3 ± 3.8 | 35.1 ± 2.9 | 19.6 ± 2.1 |
| 0.01 | 48.2 ± 4.1 | 32.5 ± 2.5 | 19.3 ± 2.0 |
| 0.1 | 55.7 ± 4.9 | 28.3 ± 2.2 | 16.0 ± 1.8 |
| 1 | 68.9 ± 5.5 | 15.2 ± 1.7 | 15.9 ± 1.8 |
| 10 | 75.1 ± 6.2 | 10.5 ± 1.3 | 14.4 ± 1.6 |
Application Note 3: Alternative Splicing Assay
Objective
To assess the impact of this compound on alternative splicing. CLK kinases are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This assay utilizes a dual-fluorescent reporter system to visualize and quantify changes in alternative splicing events in response to CLK inhibition by this compound.[4][5][6][7]
Signaling Pathway: CLK in Pre-mRNA Splicing
CLKs phosphorylate SR proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. Inhibition of CLKs can lead to changes in the phosphorylation status of SR proteins, altering their localization and activity, and ultimately affecting splice site selection.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Leucettinib-92 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leucettinib-92 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent DYRK/CLK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) and CDC-like kinases (CLK). It functions by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of downstream substrates. This inhibition can impact various cellular processes, including cell cycle regulation, splicing, and neuronal development.
Q2: What is the recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 10 nM to 10 µM is recommended. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific kinase and cell type.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent DYRK and CLK inhibitor, it can exhibit activity against other kinases at higher concentrations. It is crucial to consult selectivity profiling data and consider the concentration being used in your experiments to minimize the potential for off-target effects. See the data table below for IC50 values against a panel of kinases.
Q5: How can I confirm that this compound is active in my cells?
A5: The activity of this compound can be confirmed by assessing the phosphorylation status of known downstream targets of DYRK1A. A common method is to perform a Western blot to detect changes in the phosphorylation of proteins such as Tau at Threonine 212 or Cyclin D1 at Threonine 286. A decrease in the phosphorylation of these sites upon treatment with this compound indicates target engagement and inhibition.
Data Presentation
Table 1: this compound IC50 Values for a Panel of Kinases
| Kinase Family | Target Kinase | IC50 (nM) |
| DYRK | DYRK1A | 124 |
| DYRK1B | 204 | |
| DYRK2 | 160 | |
| DYRK3 | 1000 | |
| DYRK4 | 520 | |
| CLK | CLK1 | 147 |
| CLK2 | 39 | |
| CLK3 | 800 | |
| CLK4 | 5.2 | |
| GSK | GSK3β | 2780 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours). Allow the cells to adhere and recover overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration. 2. Compound degradation. 3. Cell line is resistant. 4. Inactive downstream pathway. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure proper storage of the stock solution and use freshly diluted working solutions. 3. Consider using a different cell line or a positive control cell line known to be sensitive. 4. Confirm the expression and activity of DYRK1A and its downstream targets in your cell line. |
| High cytotoxicity at expected effective concentrations | 1. Cell line is highly sensitive. 2. Off-target effects at higher concentrations. 3. Solvent (DMSO) toxicity. | 1. Lower the concentration range in your experiments. 2. Use the lowest effective concentration possible and consider potential off-target effects in your data interpretation. 3. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Precipitation of this compound in culture medium | 1. Poor solubility at the working concentration. 2. Interaction with components in the serum. | 1. Prepare fresh dilutions and ensure the stock solution is fully dissolved before adding to the medium. Consider using a lower concentration or a different solvent if compatible with your cells. 2. Test the solubility in serum-free medium first. If the issue persists, a formulation with a solubilizing agent may be necessary for in vivo studies. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Freeze-thaw cycles of the stock solution. | 1. Ensure a consistent cell seeding density for all experiments. 2. Maintain consistent incubation times for treatment. 3. Use aliquoted stock solutions to avoid repeated freeze-thaw cycles. |
Mandatory Visualizations
Caption: DYRK1A Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Troubleshooting Leucettinib-92 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Leucettinib-92 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 10mM, and some suppliers indicate a solubility of up to 25 mg/mL (66.05 mM) with the aid of ultrasonication and warming to 60°C.[2] Ethanol is also a potential solvent.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with poor aqueous solubility.[3][4] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of solution. This is a common issue for compounds with low water solubility.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous buffer?
A3: To avoid precipitation and potential solvent-induced artifacts in your experiments, it is generally recommended to keep the final concentration of DMSO in your aqueous buffer as low as possible, typically below 0.5%. The exact tolerance will depend on your specific assay and cell type.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage (months to years) and protected from light and moisture.[1][5] For short-term storage (days to weeks), 4°C is acceptable.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when preparing working solutions of this compound in aqueous buffers.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Causes:
-
High final concentration of this compound exceeds its aqueous solubility limit.
-
The aqueous buffer composition is not optimal for this compound solubility.
-
Rapid addition of the stock solution to the buffer.
Solutions:
-
Reduce the Final Concentration: Attempt to work with a lower final concentration of this compound in your assay if experimentally feasible.
-
Optimize Buffer Composition:
-
Modify Dilution Technique:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of buffer, vortex thoroughly, and then add this intermediate dilution to the final volume of the buffer.
-
Vortexing During Addition: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Problem: Solution appears clear initially but a precipitate forms over time.
Potential Causes:
-
The compound is in a supersaturated state and is slowly precipitating.
-
Instability of the compound in the aqueous buffer.
-
Temperature fluctuations affecting solubility.
Solutions:
-
Use Freshly Prepared Solutions: Prepare your working solutions of this compound in aqueous buffer immediately before use.
-
Incorporate Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[7][9] Beta-cyclodextrins are commonly used. You may need to test different types and concentrations to find the optimal conditions.
-
Surfactants: A very low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds.[8][9] Ensure the chosen surfactant is compatible with your experimental setup.
-
-
Maintain Constant Temperature: Prepare and use your solutions at a consistent temperature, as solubility can be temperature-dependent.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄OS | [1][10] |
| Molecular Weight | 378.5 g/mol | [10] |
| Appearance | Pale yellow to off-white powder | [1] |
| Purity | ≥99% (NMR) | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Comments | Reference |
| DMSO | 10 mM | Stock solution | [1] |
| DMSO | 25 mg/mL (66.05 mM) | Requires ultrasonication and warming to 60°C | [2] |
| Ethanol | Soluble | - | [1] |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (6.61 mM) | For in vivo use | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 378.49 g/mol ).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway showing this compound inhibition of DYRK1A.
References
- 1. adipogen.com [adipogen.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iris.hi.is [iris.hi.is]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H22N4OS | CID 162346766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing Leucettinib-92 off-target effects in experiments
Technical Support Center: Leucettinib-92
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects when using this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent inhibitor of the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (Cdc2-like kinase) families.[1][2] Its primary targets, based on IC50 values, are DYRK1A, DYRK1B, and CLK2.[3] These kinases are involved in a multitude of cellular processes, including cell cycle control, neuronal development, and mRNA splicing.[1]
Q2: What are the known off-targets for the Leucettinib class of inhibitors?
A2: While this compound is highly potent for DYRK and CLK kinases, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[4] Kinome screening of the closely related analog, Leucettinib-21, revealed potential off-targets that may also be relevant for this compound.[3][4] These off-targets may contribute to the compound's overall biological effects.[3][4] A summary of the inhibitory activity of Leucettinib-21 against primary targets and selected off-targets is provided in the table below.
Table 1: Kinase Inhibition Profile of Leucettinib-21
| Kinase Family | Target | IC50 (nM) |
| DYRK | DYRK1A | 2.4 |
| DYRK1B | ~7.2 | |
| DYRK2 | >100 | |
| DYRK3 | >100 | |
| CLK | CLK1 | 12 |
| CLK2 | 33 | |
| CLK4 | 5 | |
| CLK3 | 232 | |
| GSK | GSK-3β | 2000 |
| Data is for Leucettinib-21, a close analog of this compound. Data compiled from Lindberg, M.F., et al. (2023).[3] |
Q3: How can I experimentally validate the primary target engagement of this compound in my cell system?
A3: Two common methods to confirm that this compound is engaging its intended target (e.g., DYRK1A) in your cells are:
-
Western Blotting for Phospho-substrates: Assess the phosphorylation status of known downstream substrates of the target kinase. For DYRK1A, you can measure the phosphorylation of Tau at Thr212 or Cyclin D1 at Thr286.[4] A decrease in phosphorylation at these sites upon this compound treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein when bound to a ligand.[5][6] Ligand binding typically stabilizes the target protein, increasing the temperature at which it denatures and aggregates.
Troubleshooting Guide
Problem: I'm observing a phenotype that is inconsistent with the known functions of DYRK/CLK kinases. How can I determine if this is an off-target effect?
Solution: This is a common challenge when working with kinase inhibitors. A systematic approach is necessary to distinguish between on-target and off-target effects.
Detailed Steps:
-
Use a Negative Control: The most critical step is to use a kinase-inactive isomer, such as iso-Leucettinib-92, as a negative control.[3][7] This molecule is structurally similar to this compound but does not inhibit kinases.[3][7] If the unexpected phenotype is still observed with the inactive isomer, it is highly likely due to an off-target effect or a non-specific chemical property of the compound scaffold.
-
Perform a Dose-Response Analysis: Determine the IC50 of this compound for its primary target (e.g., inhibiting DYRK1A activity) in your cellular system. Then, assess the unexpected phenotype across a wide range of concentrations. If the phenotype only manifests at concentrations significantly higher than the on-target IC50, it suggests an off-target effect.
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Orthogonal Approaches: Use another, structurally distinct inhibitor of DYRK/CLK kinases. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, this strengthens the case for an off-target effect of this compound.
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Rescue Experiments: If possible, overexpress a mutant version of the target kinase (e.g., DYRK1A) that is resistant to this compound binding. If the on-target effects are rescued but the unexpected phenotype persists, this points to an off-target mechanism.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of DYRK1A Substrate Phosphorylation (p-Tau)
This protocol describes how to measure the inhibition of DYRK1A activity in cells by assessing the phosphorylation of one of its key substrates, Tau, at threonine 212 (p-Tau T212).[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-p-Tau (T212), Mouse anti-total Tau, Rabbit anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle (e.g., DMSO) and various concentrations of this compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil samples for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Tau (T212) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate.
-
Stripping and Reprobing: To normalize for protein levels, strip the membrane and re-probe with antibodies for total Tau and a loading control like GAPDH.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm the direct binding of this compound to its target protein (e.g., DYRK1A) in a cellular context.[5][8]
Methodology:
-
Cell Treatment: Treat intact cells in suspension with either vehicle (DMSO) or this compound for 1-3 hours.[8]
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[8]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]
-
Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein (e.g., DYRK1A) by Western blot.
-
Data Interpretation: Plot the band intensity of the target protein against the temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates that the compound has bound to and stabilized the target protein.
Signaling Pathway Context
This compound primarily inhibits DYRK1A and CLK1, which are involved in regulating transcription and alternative splicing, respectively. Understanding these pathways is crucial for interpreting experimental results.
Pathway Descriptions:
-
DYRK1A Pathway: DYRK1A has numerous substrates that regulate cell signaling and transcription.[9] For example, it can phosphorylate and promote the degradation of Cyclin D1, which is a key regulator of the G1 phase of the cell cycle.[10] It also phosphorylates NFAT transcription factors, leading to their export from the nucleus and inhibiting their activity.[9]
-
CLK1 Pathway: CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are critical factors in the machinery that controls alternative splicing of pre-mRNA.[2] Inhibition of CLK1 can therefore lead to widespread changes in protein isoforms within the cell.
References
- 1. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Leucettinib-92 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Leucettinib-92. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Cdc2-like kinase (CLK) families.[1][2][3] Its primary mechanism of action is to block the kinase activity of these enzymes, thereby preventing the phosphorylation of their downstream substrates.[1] Key targets include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is a pale yellow to off-white powder.[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least two years.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C in the dark.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10mM, and also in ethanol.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: How can I be sure that the observed effects are specific to the inhibition of the target kinase?
To confirm the specificity of the observed effects, it is highly recommended to use a negative control compound. iso-Leucettinib-92 is a kinase-inactive isomer of this compound and is an ideal negative control for such experiments.[1][4][5] Any cellular effects observed with this compound but not with iso-Leucettinib-92 at the same concentration are more likely to be due to the inhibition of its target kinases.
Troubleshooting Guide
Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Recommended Solution |
| Variable ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km value for the specific kinase.[6] |
| Enzyme Concentration and Quality | Use a consistent concentration of high-quality, purified kinase. Enzyme activity can vary between batches and with storage conditions. |
| Assay Format | Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values. Be consistent with the chosen assay methodology. |
| Incubation Time | Ensure that the kinase reaction is within the linear range. A 30-minute reaction time at 30°C has been shown to be effective for DYRK1A assays.[7] |
Variability in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cell Line Authenticity and Passage Number | Always use authenticated cell lines and maintain a consistent, low passage number for your experiments. Genetic drift in cell lines can lead to altered signaling pathways and drug responses. |
| Cell Density and Confluency | Cell density at the time of treatment can significantly impact the cellular response to a drug. Seed cells at a consistent density and treat them at a similar level of confluency in all experiments. |
| Serum Concentration | Components in serum can bind to small molecules and affect their bioavailability. Use a consistent serum concentration in your cell culture medium. For some experiments, serum starvation prior to treatment may be necessary. |
| Compound Stability in Media | While this compound is generally stable, its stability in aqueous cell culture media over long incubation times should be considered. For long-term experiments, consider replenishing the media with fresh compound periodically. |
| Off-Target Effects | This compound has known off-targets, including other kinases like GSK3.[2] Be aware of the potential for off-target effects in your specific cell model and interpret your results accordingly. Comparing results with other DYRK/CLK inhibitors with different off-target profiles can be helpful. |
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 1.2 - 124 |
| DYRK1B | 1.8 - 204 |
| DYRK3 | 19.3 |
| CLK1 | 9.2 - 147 |
| CLK2 | 0.6 - 39 |
| CLK4 | 5.2 - 6 |
| GSK3 | 2780 |
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.[1][2][3]
Experimental Protocols
General Protocol for In Vitro DYRK1A Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Kinase Reaction Buffer: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Substrate: A suitable substrate for DYRK1A is DYRKtide (RRRFRPASPLRGPPK). Prepare a stock solution in the reaction buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the DYRK1A enzyme to the reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP (at a concentration close to its Km for DYRK1A) and the substrate.
-
Incubate for 30 minutes at 30°C.
-
-
Detection: Stop the reaction and detect the phosphorylation of the substrate using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[8]
General Protocol for Western Blotting of Phospho-Tau (p-Tau)
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., p-Tau Thr212) overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a suitable imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Tau or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting decision tree.
Caption: General experimental workflow.
References
- 1. adipogen.com [adipogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2732859-57-1|DC Chemicals [dcchemicals.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A Kinase Enzyme System [promega.com]
Leucettinib-92 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Leucettinib-92 under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid (Powder): Store at -20°C for long-term storage. It is stable for at least two years when stored under these conditions.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The powder is typically a pale yellow to off-white solid.[1]
-
In Solvent: For stock solutions, it is recommended to aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] It is important to protect solutions from light.[3][4] To avoid degradation from repeated freeze-thaw cycles, use aliquots.[3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
-
DMSO: Soluble up to 25 mg/mL (66.05 mM).[4] Ultrasonic warming and heating to 60°C can aid dissolution.[4] Stock solutions of up to 10mM in DMSO are commonly prepared.[1]
-
Ethanol: this compound is also soluble in ethanol.[1]
-
In Vivo Formulations: A common formulation for in vivo studies is a solution of 10% DMSO in 90% corn oil.[4]
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
A4: Specific pH-stability profiles for this compound are not extensively published. However, based on general knowledge of similar small molecules, it is advisable to avoid strongly acidic or basic conditions, which can lead to hydrolysis. For a related compound, Leucettinib-21, solubility was tested across a pH range of 1.2 to 10, though detailed stability data at these pH values were not provided.[5] It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Q5: What is the thermal stability of this compound?
A5: this compound is stable at recommended storage temperatures (-20°C or -80°C). A cellular thermal shift assay has shown that this compound binds to its target protein DYRK1A and stabilizes it at temperatures above 52°C in SH-SY5Y cells.[3] For the related compound Leucettinib-21, differential scanning calorimetry (DSC) showed a melting event at a peak of 206°C, indicating high thermal stability of the solid compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored as recommended (-20°C for powder, -80°C for stock solutions). Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. |
| Inaccurate concentration of this compound solution. | Re-dissolve the compound carefully, using sonication or gentle warming if necessary. Verify the concentration using a suitable analytical method like HPLC-UV. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | Increase the percentage of DMSO in the final solution (typically up to 0.5-1% is tolerated by most cell lines, but should be optimized). Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer. |
| Loss of compound activity over time in solution | Instability in the experimental medium (e.g., cell culture medium). | Prepare fresh working solutions from a frozen stock for each experiment. For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[3] |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | Conduct a forced degradation study to identify potential degradation products. Ensure the purity of the initial compound. Check for compatibility of the solvent and buffer with this compound. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize the known storage conditions and data for the closely related and extensively studied compound, Leucettinib-21, which can serve as a valuable reference.
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years[1] | Keep cool, dry, and protected from light and moisture.[1] |
| 0 - 4°C | Short-term (days to weeks)[2] | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months[3] | Protect from light.[3] Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | 1 month[3] | Protect from light.[3] Aliquot to avoid freeze-thaw cycles.[3] |
Table 2: Physicochemical and Stability Data for Leucettinib-21 (as a reference)
| Parameter | Condition | Result | Reference |
| Light Sensitivity (Powder) | Stored in the dark vs. under light for 4 weeks | No significant degradation observed. | [5] |
| Light Sensitivity (Solution in 5% Cremophor EL) | Stored in the dark vs. under light for 24 hours | Significant formation of the (E) isomer (up to 19.1% at 6h) under light. | [5] |
| Thermal Stability (DSC) | Heating rate of 10 °C/min | Endothermic event at Tpeak = 44 °C, melting event at Tpeak = 206 °C. | [5] |
| pH Solubility | pH 1.2 - 10 | Solubility determined in various aqueous buffers. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general method to assess the in vitro metabolic stability of this compound.
1. Reagents and Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
2. Incubation Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the phosphate buffer, HLM, and this compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
3. Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
DYRK1A/CLK Signaling Pathway Inhibition by this compound
Caption: Inhibition of DYRK1A and CLK kinases by this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
Leucettinib-92 Technical Support Center: Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Leucettinib-92 to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] It is crucial to keep the compound in a dry environment and protected from light.[1][2] When stored correctly, this compound is stable for at least two years.[1][2]
Q2: How should I store this compound for short-term use?
For short-term storage, solid this compound can be kept at +4°C.[1][2] Even for short periods, it is essential to protect it from light and moisture.[1]
Q3: I have prepared a stock solution of this compound in DMSO. How should I store it?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored in the dark.[1][3] For storage up to one month, -20°C is recommended.[3] For longer-term storage of up to six months, -80°C is the preferred condition.[3][4]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO (up to 10mM or 25 mg/mL) and ethanol.[1][4] To achieve higher concentrations in DMSO, warming and sonication may be necessary.[4] For in vivo experiments, a common formulation is 10% DMSO in 90% corn oil.[4]
Q5: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound are exposure to light and moisture.[1] Therefore, it is imperative to store the compound, both in solid form and in solution, protected from light and in a dry environment.
Q6: What is the physical appearance of this compound?
This compound is a pale yellow to off-white powder.[1] Any significant change in color or appearance may indicate degradation or contamination.
Troubleshooting Guide: Degradation Issues
If you suspect that your this compound has degraded, consult the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays | Compound degradation due to improper storage. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Use a fresh, properly stored vial of this compound. 3. Consider performing a quality control check, such as HPLC-MS, to assess the purity of the compound. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or exposure to light. | Discard the suspected vial and use a new one. Ensure desiccants are used in storage containers and that vials are tightly sealed and protected from light. |
| Precipitation in stock solution upon thawing | Solution may have been stored for too long or at an incorrect temperature. Repeated freeze-thaw cycles. | 1. Warm the solution and sonicate to try and redissolve the precipitate.[4] 2. If precipitation persists, prepare a fresh stock solution. 3. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3] |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation or improper dissolution. | 1. Ensure complete dissolution of the compound when preparing stock solutions. 2. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[3] 3. Verify the accuracy of your weighing and dilution steps. |
Storage Condition Summary
| Form | Storage Duration | Temperature | Key Handling Advice |
| Solid | Long-Term (> 2 years) | -20°C | Keep cool, dry, and protected from light and moisture.[1][2] |
| Solid | Short-Term (days to weeks) | +4°C | Keep cool, dry, and protected from light and moisture.[1][2] |
| Solution (in DMSO) | Up to 1 month | -20°C | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[3] |
| Solution (in DMSO) | Up to 6 months | -80°C | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[3][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial to mix. If necessary, use sonication and gentle warming (up to 60°C) to ensure complete dissolution.[4]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Primary kinase targets of this compound.
References
Interpreting unexpected results with Leucettinib-92
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Leucettinib-92. The information provided is intended to help interpret unexpected results and to offer standardized protocols for key experiments.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Question 1: I am using this compound to inhibit DYRK1A, but I am observing an unexpected increase in the phosphorylation of ERK (Extracellular signal-regulated kinase). Is this a known off-target effect?
Answer:
Yes, the paradoxical activation of the ERK/MAPK pathway is a documented, albeit unexpected, effect of DYRK1A inhibition in certain cellular contexts. While DYRK1A has been reported to positively regulate ERK signaling in some cell types, recent studies have shown that its inhibition can lead to hyperphosphorylation of ERK in other contexts, such as in KMT2A-rearranged acute lymphoblastic leukemia cell lines.[1][2] This paradoxical effect is thought to be a cellular response to the perturbation of the DYRK1A signaling network and may involve feedback loops that are cell-type specific.
Troubleshooting Steps:
-
Confirm the Effect:
-
Perform a dose-response experiment with this compound and measure phospho-ERK (p-ERK) levels by Western blot at multiple time points. This will help to characterize the kinetics and potency of this paradoxical activation.
-
Include a positive control for ERK activation (e.g., EGF or PMA treatment) and a negative control (vehicle-treated cells).
-
Crucially, use the kinase-inactive isomer, iso-Leucettinib-92 , as a negative control to ensure the observed effect is due to kinase inhibition and not a non-specific effect of the compound's chemical scaffold.
-
-
Investigate the Upstream Pathway:
-
Examine the phosphorylation status of upstream components of the ERK pathway, such as MEK1/2. Co-treatment with a MEK inhibitor (e.g., Trametinib) should abrogate the this compound-induced ERK hyperphosphorylation.[2]
-
-
Assess Downstream Consequences:
-
Evaluate the impact of paradoxical ERK activation on cell phenotype. For example, does it correlate with changes in cell proliferation, apoptosis, or gene expression? This will help to understand the functional consequences of this off-target effect in your specific experimental system.
-
Logical Relationship Diagram: Troubleshooting Paradoxical ERK Activation
Caption: A flowchart for troubleshooting paradoxical ERK activation with this compound.
Question 2: I am observing a significant decrease in cell viability at concentrations where I expect specific inhibition of DYRK1A. How can I determine if this is due to off-target effects?
Answer:
This compound is a potent inhibitor of both DYRK and CLK family kinases.[3] While it is often used for its DYRK1A inhibitory activity, its effects on other kinases, particularly CLK2, can contribute to cellular phenotypes such as decreased viability. CLK kinases are involved in the regulation of alternative splicing, and their inhibition can lead to the production of non-functional or pro-apoptotic protein isoforms.
Troubleshooting Steps:
-
Consult the Kinase Selectivity Profile:
-
Review the provided tables of this compound's inhibitory activity against a panel of kinases. Compare the concentration at which you observe cytotoxicity with the IC50 values for other kinases. If the cytotoxic concentration is in the range of the IC50 for other kinases like CLK2, off-target effects are likely contributing.
-
-
Use a Negative Control:
-
As with any small molecule inhibitor, it is essential to use the inactive isomer, iso-Leucettinib-92 , as a negative control. This compound is structurally similar to this compound but does not inhibit kinases. If iso-Leucettinib-92 does not induce cytotoxicity at the same concentration, it strongly suggests that the observed effect is due to kinase inhibition.
-
-
Alternative Splicing Analysis:
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent dual inhibitor of the DYRK (Dual-specificity tyrosine-regulated kinase) and CLK (CDC-like kinase) families.[3] Its primary target is often considered to be DYRK1A in the context of research on Down syndrome and Alzheimer's disease. However, it also shows significant activity against other DYRK and CLK isoforms.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases and preventing the phosphorylation of their substrates. For example, it has been shown to inhibit the phosphorylation of DYRK1A substrates such as Tau at Threonine 212 and Cyclin D1 at Threonine 286.[3]
Q3: What is iso-Leucettinib-92 and why is it important?
A3: Iso-Leucettinib-92 is a kinase-inactive isomer of this compound. It serves as an essential negative control in experiments to distinguish between effects caused by the specific inhibition of kinases and non-specific effects of the chemical compound itself.[3]
Q4: Are there any known off-target effects of this compound?
A4: Yes, as a multi-kinase inhibitor, this compound has a range of off-target effects. Its inhibitory activity against several kinases has been characterized (see tables below). One notable unexpected off-target effect is the paradoxical hyperphosphorylation of ERK in some cell lines.[1][2]
Data Presentation
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 2.4 |
| DYRK1B | ~7.2 |
| CLK1 | 12 |
| CLK2 | 33 |
| CLK4 | 5 |
| CLK3 | 232 |
| GSK-3β | 2000 |
Data for Leucettinib-21, a closely related analog of this compound, is presented here as a reference for its well-characterized selectivity profile.[3]
Table 2: Kinome Scan Data for Leucettinib-21 (1µM)
| Kinase Target | Percent Inhibition |
| DYRK1A | >99 |
| DYRK1B | >99 |
| CLK1 | >99 |
| CLK2 | >99 |
| CLK4 | >99 |
| AAK1 | >90 |
| CAMKK1 | >90 |
| CAMKK2 | >90 |
| ... | ... |
This table presents a selection of kinases with high percentage of inhibition by Leucettinib-21 at 1µM, highlighting its multi-kinase inhibitory nature. For a complete list, refer to the source publication.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK, Total ERK, and Cyclin D1
This protocol describes the detection of changes in protein levels and phosphorylation status in response to this compound treatment.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound (and iso-Leucettinib-92 as a negative control)
-
DMSO (vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-Cyclin D1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 1, 6, 24 hours). Include a set of wells treated with iso-Leucettinib-92.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Image the blot using a chemiluminescence detection system.
-
Experimental Workflow: Western Blot Analysis
Caption: A workflow diagram for Western blot analysis following this compound treatment.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (and iso-Leucettinib-92)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and iso-Leucettinib-92.
-
Add 10 µL of the compound dilutions or vehicle to the wells.
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow: MTT Cell Viability Assay
Caption: A workflow diagram for the MTT cell viability assay with this compound.
Mandatory Visualizations
Signaling Pathway: DYRK1A and CLK Inhibition by this compound
References
- 1. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential cytotoxicity of Leucettinib-92 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential cytotoxicity of Leucettinib-92, particularly at high concentrations. The information is presented in a question-and-answer format through FAQs and troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (Cdc2-like kinase) families of protein kinases.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[1] This inhibition affects various cellular processes, including cell cycle regulation and signal transduction.
Q2: I am observing significant cell death in my experiments when using this compound at higher concentrations. Is this expected?
A2: Yes, it is possible to observe cytotoxicity at high concentrations of this compound. Like many kinase inhibitors, at concentrations significantly above the IC50 for its intended targets, this compound may exhibit off-target effects, leading to cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q3: What are "off-target" effects and how do they relate to cytotoxicity?
A3: Off-target effects refer to the interaction of a drug with proteins other than its intended target. At high concentrations, the likelihood of a drug binding to other kinases or proteins increases. These unintended interactions can disrupt essential cellular pathways, leading to cytotoxic effects such as apoptosis or necrosis. For the Leucettinib family of compounds, it has been noted that off-target effects may contribute to their overall biological activity.
Q4: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A4: A highly effective method is to use a negative control compound, such as iso-Leucettinib-92 .[3] This is a kinase-inactive isomer of this compound. If you observe cytotoxicity with this compound but not with iso-Leucettinib-92 at the same concentration, the effect is likely due to the inhibition of its intended kinase targets (on-target). Conversely, if both compounds induce cytotoxicity, the effect is likely independent of kinase inhibition and therefore an off-target effect.
Q5: What is the recommended starting concentration for this compound in cell-based assays?
A5: A good starting point is to use a concentration range that brackets the IC50 values for the target kinases of interest (see Table 1). We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. A typical starting range for a dose-response experiment could be from 10 nM to 10 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | The effective concentration for your desired phenotype is also cytotoxic in your cell model. | 1. Reduce Exposure Time: Treat cells for a shorter duration (e.g., 6, 12, or 24 hours) to minimize cumulative toxicity. 2. Optimize Serum Concentration: Ensure the serum concentration in your culture medium is optimal for your cell line's health. 3. Use a More Sensitive Readout: If possible, switch to a more sensitive assay for your primary endpoint that may allow you to use a lower, non-toxic concentration of this compound. |
| Inconsistent results between experiments. | 1. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. 2. Cell Health Variability: Inconsistent cell passage number or confluency can affect sensitivity to the compound. | 1. Ensure Complete Solubilization: Prepare a fresh stock solution in 100% DMSO and visually inspect for any precipitation upon dilution into your culture medium. Do not exceed a final DMSO concentration of 0.5%. 2. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and seed at a consistent density for all experiments. |
| No observable effect at concentrations where inhibition is expected. | 1. Incorrect Compound Dilution: Errors in calculating dilutions can lead to lower than expected final concentrations. 2. Cell Line Insensitivity: The targeted DYRK/CLK kinases may not play a critical role in the pathway being studied in your specific cell line. | 1. Verify Dilutions: Double-check all calculations and ensure accurate pipetting. 2. Confirm Target Expression: Verify that your cell line expresses the DYRK/CLK kinases of interest at the protein level (e.g., by Western blot). 3. Positive Control: Use a positive control compound known to elicit the expected phenotype in your assay. |
| Unsure if the observed effect is due to on-target or off-target activity. | High concentrations of this compound may be engaging unintended molecular targets. | Perform a Negative Control Experiment: Treat your cells with the kinase-inactive isomer, iso-Leucettinib-92 , at the same concentrations as this compound. This will help you to distinguish between on-target and off-target effects. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM)[2] |
| DYRK1A | 1.2 |
| DYRK1B | 1.8 |
| CLK2 | 6 |
| CLK4 | 6 |
| CLK1 | 9.2 |
| DYRK3 | 19.3 |
Note: IC50 values can vary slightly between different assay formats and vendors.[1]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
This compound
-
iso-Leucettinib-92 (for negative control)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and iso-Leucettinib-92 in complete culture medium. A suggested starting concentration range is 20 µM down to 20 nM (final concentrations will be 1X). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for managing cytotoxicity.
Caption: Troubleshooting decision-making for cytotoxicity.
References
Optimizing incubation time for Leucettinib-92 treatment
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of Leucettinib-92 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I not observing the expected inhibitory effect of this compound on my target?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The time required to observe an effect can vary significantly depending on the cell type and the specific downstream readout. Effects on target phosphorylation may be rapid, while changes in protein expression or cell viability can take longer. We recommend performing a time-course experiment to determine the optimal incubation period for your specific experimental setup. See the detailed protocol below. |
| Inadequate Inhibitor Concentration | Ensure the concentration of this compound is sufficient to inhibit the target kinase in your cellular context. As a starting point, it is often recommended to use a concentration 5 to 10 times higher than the known IC50 value for the target kinase. However, cellular efficacy can differ from biochemical potency, so a dose-response experiment is crucial. |
| Incorrect Reagent Preparation or Storage | This compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the stock solution is properly prepared and stored to maintain its activity. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles.[2] |
| High Cell Density | High cell confluence can sometimes affect the cellular response to drug treatment. Ensure you are seeding cells at a consistent and appropriate density for your assays. |
| Cell Line Specificity | The sensitivity to this compound can vary between different cell lines. Confirm that your chosen cell line expresses the target kinases (DYRK/CLK family) at sufficient levels. |
Q2: I'm observing significant cytotoxicity even at low concentrations of this compound. What can I do?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects leading to toxicity. Perform a dose-response experiment starting from a low concentration and titrating up to determine the optimal concentration that inhibits the target without causing excessive cell death. |
| Solvent Toxicity | The vehicle used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure you have a vehicle-only control in your experiments and that the final DMSO concentration is kept to a minimum (typically ≤ 0.1%). |
| Prolonged Incubation | Continuous exposure to the inhibitor, even at a seemingly optimal concentration, might lead to cytotoxicity over extended periods. Consider reducing the incubation time or using a washout step where the inhibitor-containing medium is replaced with fresh medium after a certain period. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to kinase inhibition or drug treatment in general. Consider using a lower concentration range or a different, less sensitive cell line if appropriate for your research question. |
Q3: How do I confirm that this compound is engaging its target in my cells?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of a Direct Target Engagement Assay | It is crucial to verify that the inhibitor is binding to its intended target within the cellular environment. A cellular thermal shift assay (CETSA) can be used to demonstrate direct binding of this compound to DYRK1A.[2] |
| Indirect Readouts are Not Conclusive | While downstream effects like changes in cell viability are important, they are indirect measures of target engagement. To directly assess target inhibition, monitor the phosphorylation status of a known downstream substrate of the target kinase. For DYRK1A, this could be the phosphorylation of Tau at Thr212 or cyclin D1 at Thr286.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound.
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[2][3] It functions by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates. Its primary target is DYRK1A, a kinase implicated in various cellular processes and diseases such as Down syndrome and Alzheimer's disease.[2][4]
Q2: What are the IC50 values of this compound for its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound against various kinases have been reported as follows:
| Kinase | IC50 |
| DYRK1A | 124 nM[2][3] |
| DYRK1B | 204 nM[2][3] |
| DYRK2 | 0.16 µM[2][3] |
| CLK1 | 147 nM[2][3] |
| CLK2 | 39 nM[2][3] |
| CLK4 | 5.2 nM[2][3] |
Note: IC50 values can vary slightly depending on the assay conditions.
Q3: What is a typical starting concentration and incubation time for a cell-based assay with this compound?
Based on published studies with DYRK1A inhibitors, a reasonable starting point for this compound concentration is between 1 µM and 10 µM.[2] The incubation time is highly dependent on the experimental endpoint:
| Experimental Endpoint | Example Incubation Times |
| Target Phosphorylation (e.g., p-Tau) | 4 to 24 hours[5] |
| Cell Viability / Proliferation | 24 to 72 hours[3][6] |
| Long-term Cellular Changes | 3 to 12 days[3][7] |
It is strongly recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is a pale yellow to off-white powder that is soluble in DMSO (up to 10 mM) and ethanol.[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution in DMSO.
-
Storage:
Q5: Should I use a negative control in my experiments?
Yes, using a negative control is highly recommended. For this compound, the kinase-inactive isomer, iso-Leucettinib-92, is an ideal negative control to distinguish between specific inhibitory effects and potential off-target or compound-specific effects.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment to observe a desired cellular effect, such as the inhibition of a downstream target's phosphorylation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
-
Primary antibody against the phosphorylated form of your target protein
-
Primary antibody against the total form of your target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
Appropriate secondary antibodies
Procedure:
-
Cell Seeding: Seed your cells in multiple-well plates at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvest.
-
Treatment: Once the cells are attached and have reached the desired confluency, treat them with a predetermined concentration of this compound (e.g., 5-10 times the IC50). Include a vehicle control (DMSO) group.
-
Time Points: Harvest the cells at various time points after treatment. A suggested range of time points could be: 0, 1, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot to visualize the protein bands.
-
Strip the membrane (if necessary) and re-probe with the antibody against the total target protein and a loading control.
-
-
Analysis: Quantify the band intensities for the phosphorylated protein, total protein, and loading control. Normalize the phosphorylated protein signal to the total protein signal. The optimal incubation time will be the point at which you observe the maximal inhibition of phosphorylation without significant changes in the total protein level (unless degradation is the expected outcome).
Visualizations
Caption: Mechanism of this compound action on the DYRK1A signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. adipogen.com [adipogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Leucettinib-92 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Leucettinib-92 in cell lines. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases to block their activity.[4][5] Key targets include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4.[1][2][3] By inhibiting these kinases, this compound can modulate cellular processes such as pre-mRNA splicing and cell cycle regulation.[4][6]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?
Decreased efficacy of a kinase inhibitor like this compound over time can be indicative of acquired resistance. This is a common phenomenon observed with targeted therapies.[7] Potential mechanisms include:
-
Target Alterations: While not yet reported for this compound, mutations in the kinase domain of the target protein (e.g., DYRK1A or CLK2) can prevent inhibitor binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the inhibitor. For DYRK1A inhibitors, this could involve the upregulation of pathways like STAT3/EGFR/Met.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q3: How can we confirm if our cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.
Q4: What general strategies can we employ to overcome resistance to kinase inhibitors like this compound?
Several strategies can be explored to overcome resistance to kinase inhibitors:
-
Combination Therapy: Combining this compound with an inhibitor of a bypass signaling pathway is a promising approach. For instance, since DYRK1A inhibition can activate the STAT3/EGFR/Met axis, co-treatment with an inhibitor of this pathway could be effective. Studies have also shown that combining DYRK1A inhibitors with agents like the BCL2 inhibitor venetoclax can result in synergistic anti-leukemia activity.[8]
-
Sequential Treatment: An alternative to simultaneous combination therapy is the sequential administration of drugs. This involves treating with one inhibitor to create a new dependency, followed by a second inhibitor that targets this new vulnerability.
-
Development of Next-Generation Inhibitors: Although not a strategy for immediate experimental use, the development of new inhibitors that can overcome specific resistance mutations is an ongoing area of research.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a careful IC50 determination for both the parental and the suspected resistant cell line using a standardized protocol (see Experimental Protocols section).
-
Ensure consistent experimental conditions (cell density, incubation time, etc.) to obtain reliable and reproducible data.[9]
-
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis:
-
Probe for the total and phosphorylated levels of DYRK1A and its downstream targets to see if the inhibitor is still engaging its target.
-
Analyze key nodes of potential bypass pathways (e.g., p-STAT3, p-EGFR, p-Met). An increase in the phosphorylation of these proteins in the resistant cells could indicate pathway activation.
-
-
Gene Sequencing:
-
Sequence the kinase domains of DYRK1A and CLK2 in the resistant cell line to check for mutations that might interfere with this compound binding.
-
-
-
Strategies to Overcome Resistance:
-
Combination Treatment: Based on your findings from the Western blot analysis, select a second inhibitor targeting the activated bypass pathway. Perform synergy studies (e.g., using the Chou-Talalay method) to determine the optimal concentrations for combination treatment.
-
Alternative DYRK/CLK inhibitors: Test other DYRK/CLK inhibitors with different chemical scaffolds, as they may have activity against the resistant cells.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Issues with experimental setup or compound handling.
Troubleshooting Steps:
-
Compound Stability and Storage:
-
This compound is typically soluble in DMSO for in vitro use.[10] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Ensure the final DMSO concentration in your cell culture medium is consistent across all experiments and ideally below 0.5% to avoid solvent-induced toxicity.[11]
-
-
Assay Conditions:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Standardize the incubation time with the inhibitor.
-
Use a consistent and validated method for assessing cell viability (e.g., MTT, CellTiter-Glo).
-
-
Cell Line Integrity:
-
Regularly perform cell line authentication to ensure you are working with the correct cell line.
-
Monitor for mycoplasma contamination, which can affect cell behavior and drug response.
-
Quantitative Data
Table 1: IC50 Values of this compound against various kinases.
| Kinase | IC50 (nM) |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK4 | 5.2 |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| GSK3β | 2780 |
Data sourced from MedChemExpress.[1][2][3]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Sub-culturing:
-
Monitor the cells for signs of cell death. Initially, a large proportion of cells may die.
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the process of monitoring, sub-culturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound.
-
Characterization of Resistant Cells:
-
After establishing a stable resistant cell line, determine its new IC50 for this compound and compare it to the parental line to quantify the degree of resistance.
-
Freeze down aliquots of the resistant cell line at various passages for future experiments.
-
Protocol 2: Western Blot for Phosphorylated DYRK1A
This protocol outlines the steps for detecting the phosphorylation status of DYRK1A, which can be an indicator of target engagement by this compound.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and allow them to attach.
-
Treat the cells with this compound at various concentrations for the desired time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-DYRK1A or anti-total DYRK1A) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated DYRK1A signal to the total DYRK1A signal. Compare the levels of phosphorylated DYRK1A in treated versus untreated cells, and in parental versus resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating a resistant cell line.
Caption: Hypothetical bypass signaling in resistant cells.
References
- 1. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. courses.edx.org [courses.edx.org]
- 4. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 5. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-DYRK1A/DYRK1B (Tyr321, Tyr273) Polyclonal Antibody (PA5-64574) [thermofisher.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 13. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. DYRK1A Polyclonal Antibody (PA5-110809) [thermofisher.com]
Ensuring consistent Leucettinib-92 activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure consistent Leucettinib-92 activity between different batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of these proteins, which in turn prevents the phosphorylation of their downstream substrates, such as Tau and cyclin D1.[1][2][3]
Q2: What are the primary kinase targets of this compound?
A2: this compound has been shown to inhibit several kinases with varying potency. The primary targets include DYRK1A, DYRK1B, DYRK3, and CLK2.[1] It is important to consult the certificate of analysis for the specific IC50 values for your batch.
Q3: How should I store and handle this compound to ensure its stability?
A3: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][4] Under these conditions, it is stable for at least two years.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C in the dark.[1] For working solutions for in vivo experiments, it is recommended to prepare them fresh on the same day of use.[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO (up to 10mM) and ethanol.[1] For in vitro experiments, DMSO is the most common solvent.[3] For in vivo studies, a common formulation is 10% DMSO in corn oil.[3]
Q5: Why is it important to use a negative control, and what is recommended for this compound?
A5: A negative control is crucial to ensure that the observed effects are due to the specific inhibition of the target kinase and not from off-target effects or artifacts. For this compound, the use of its kinase-inactive isomer, iso-Leucettinib-92, is recommended as a negative control.[1]
Troubleshooting Guide: Inconsistent Activity Between Batches
Batch-to-batch variability is a common challenge when working with small molecule inhibitors. This guide provides a systematic approach to troubleshooting inconsistent this compound activity.
Initial Checks
Before proceeding to more complex experiments, verify the following:
-
Certificate of Analysis (CoA): Carefully compare the CoAs of the different batches. Pay close attention to purity, identity (e.g., by ¹H-NMR), and any reported biological activity data.
-
Storage Conditions: Confirm that all batches have been stored correctly as per the manufacturer's recommendations (-20°C, protected from light and moisture).[1][4]
-
Solubility: Observe the solubility of each batch in your chosen solvent. Incomplete dissolution can significantly impact the effective concentration of the inhibitor.[5] If you observe differences, consider gentle warming or sonication to aid dissolution.[2]
Quantitative Data Summary: Quality Control Parameters
This table outlines key parameters to compare between batches of this compound.
| Parameter | Method | Acceptable Range/Criteria | Potential Impact of Deviation |
| Purity | HPLC, LC-MS | >98% | Lower purity can lead to reduced potency and potential off-target effects from impurities. |
| Identity | ¹H-NMR, Mass Spectrometry | Spectrum matches reference | Incorrect compound will lead to a complete lack of specific activity. |
| IC50 (DYRK1A) | In vitro Kinase Assay | Within 2-3 fold of reference value | Significant deviation indicates a difference in the intrinsic inhibitory activity of the compound. |
| Solubility | Visual Inspection, Nephelometry | Clear solution at working concentration | Poor solubility leads to lower effective concentration and inconsistent results. |
Experimental Workflow for Troubleshooting
If initial checks do not resolve the issue, a more detailed experimental approach is necessary.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
In Vitro DYRK1A/CLK Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).
Materials:
-
Recombinant human DYRK1A or CLK kinase
-
Kinase substrate (e.g., Myelin Basic Protein for CLK)
-
ATP
-
Kinase assay buffer
-
This compound (different batches)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of each batch of this compound in the kinase assay buffer.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.
-
Initiate the kinase reaction: Add the this compound dilutions to the wells of the plate, followed by the kinase reaction mix.
-
Incubate: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Terminate the reaction and deplete ATP: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Detect ADP: Add the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value for each batch using a non-linear regression curve fit.
Western Blot for Phosphorylated Downstream Targets
This protocol allows for the assessment of this compound activity in a cellular context.
Materials:
-
Cell line expressing DYRK1A (e.g., SH-SY5Y)
-
This compound (different batches)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-phospho-Cyclin D1 (Thr286), anti-total-Cyclin D1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of each this compound batch for the desired time.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and protein transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Signaling Pathway and Decision Tree Diagrams
Caption: Simplified signaling pathway of DYRK/CLK kinases and the inhibitory action of this compound.
Caption: Decision tree for qualifying a new batch of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results After Leucettinib-92 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent Western blot results following treatment with Leucettinib-92.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my protein of interest?
A1: this compound is a potent, ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1] Its primary mechanism of action is the inhibition of the kinase activity of these proteins, which play crucial roles in cell proliferation, differentiation, and apoptosis.[2][3][4] Specifically, this compound has been shown to inhibit the phosphorylation of DYRK1A substrates such as Tau at threonine 212 (Thr212) and Cyclin D1 at threonine 286 (Thr286).[1][2][5][6] Therefore, when treating cells with this compound, you should expect to see a decrease in the phosphorylation of its downstream targets.
Q2: I am not seeing a decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?
A2: There are several potential reasons for this observation:
-
Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may not be sufficient to inhibit the kinase activity effectively. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and target.
-
Inactive Compound: Ensure the this compound compound is properly stored and has not expired.
-
Cellular Context: The efficacy of this compound can vary between different cell lines due to factors like drug efflux pumps or off-target effects.
-
Antibody Specificity: The phospho-specific antibody you are using may not be specific to the phosphorylation site targeted by the kinase that this compound inhibits.
-
Rapid Dephosphorylation: Phosphatases in the cell lysate can rapidly remove phosphate groups. It is crucial to use phosphatase inhibitors during sample preparation.[7][8]
Q3: My Western blot results are inconsistent between experiments, even with the same this compound treatment. How can I improve reproducibility?
A3: Inconsistent Western blot results can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Standardize Protocols: Ensure every step of your protocol, from cell culture and drug treatment to protein extraction and Western blotting, is performed consistently across all experiments.
-
Protein Quantification: Accurate protein quantification is critical for equal loading. Use a reliable protein assay and ensure you are within the linear range of detection.
-
Loading Controls: Use a reliable loading control to normalize your data. However, be aware that the expression of some common housekeeping genes can be affected by experimental conditions. It is advisable to validate your loading control for your specific experimental setup.
-
Antibody Quality: Use high-quality, validated antibodies. Aliquot your antibodies to avoid repeated freeze-thaw cycles.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Optimize your washing steps for time and buffer composition.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Protein | Ineffective inhibition by this compound. | Optimize drug concentration and treatment time. Verify compound activity. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded on the gel.[10][11] Consider immunoprecipitation to enrich your target protein. | |
| Poor antibody quality or incorrect dilution. | Use a validated phospho-specific antibody and optimize the antibody concentration. | |
| Rapid dephosphorylation during sample preparation. | Add a cocktail of phosphatase inhibitors to your lysis buffer and keep samples on ice.[7][8] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Blocking is insufficient or inappropriate. | For phospho-specific antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background.[12] Optimize blocking time and temperature.[7] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[13] | |
| Insufficient washing. | Increase the number and duration of wash steps.[9] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific, validated antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and handle samples quickly on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded onto the gel.[13] | |
| Inconsistent Band Intensity | Uneven protein loading. | Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. |
| Variable transfer efficiency. | Ensure the transfer sandwich is assembled correctly without air bubbles. | |
| Inconsistent antibody incubation times or temperatures. | Standardize all incubation steps. |
Quantitative Data
| Kinase | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3 | 2780 |
| Data sourced from MedChemExpress.[1] |
Studies have demonstrated that this compound inhibits the phosphorylation of DYRK1A substrates, such as Tau and cyclin D1, in a dose-dependent manner in cellular assays.[1] For precise quantification in your experiments, it is recommended to perform a dose-response curve and determine the IC50 value in your specific cellular model.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins After this compound Treatment
This protocol is optimized for the detection of changes in protein phosphorylation following treatment with a kinase inhibitor.
1. Cell Lysis and Protein Extraction: a. After this compound treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate briefly to shear DNA and reduce viscosity. e. Centrifuge at high speed to pellet cell debris. f. Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Sample Preparation and Gel Electrophoresis: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil for 5-10 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel.
4. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Confirm transfer efficiency with Ponceau S staining.
5. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system. c. Quantify band intensities using image analysis software. d. To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context.[15][16]
1. Cell Treatment and Heating: a. Treat cells with either vehicle or this compound at the desired concentration. b. Harvest and resuspend the cells in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
2. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath). b. Centrifuge at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
3. Western Blot Analysis: a. Collect the supernatant from each temperature point. b. Perform Western blotting on the soluble fractions as described in Protocol 1, using an antibody against the target protein (e.g., DYRK1A).
4. Data Analysis: a. Quantify the band intensities at each temperature for both vehicle and this compound treated samples. b. Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Figure 1: Western Blot Workflow After this compound Treatment.
Figure 2: Simplified DYRK1A Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Leucettinib-92 Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting successful long-term experiments with Leucettinib-92. Find answers to frequently asked questions and troubleshooting tips to navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in long-term cell culture experiments?
The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line. For long-term studies, it is advisable to use a concentration at or slightly above the IC50 to maintain selective pressure without inducing excessive cytotoxicity.
Q2: How often should the cell culture medium containing this compound be replaced in long-term experiments?
For long-term experiments, it is recommended to replace the medium containing this compound every 48-72 hours. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells. The stability of this compound in culture medium at 37°C should also be considered; if the compound is unstable, more frequent media changes may be necessary.
Q3: What are the known off-target effects of this compound that I should be aware of in my long-term studies?
While this compound is a potent inhibitor of CLK1, DYRK1A, and has activity against other kinases, potential off-target effects should be considered. It is recommended to perform control experiments, such as using a structurally related but inactive compound or employing genetic knockdown/knockout of the target kinases, to validate that the observed phenotypes are due to the intended target inhibition.
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy over time in long-term culture.
-
Possible Cause 1: Development of drug resistance.
-
Solution: Monitor for changes in cell morphology and proliferation rates. Perform periodic IC50 assays to determine if the cell population is becoming less sensitive to the compound. Consider sequencing the target kinases to check for mutations that could confer resistance.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure proper storage of this compound stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. If degradation in culture is suspected, increase the frequency of media changes.
-
Issue 2: Increased cell death or changes in morphology unrelated to the expected phenotype.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below a toxic threshold (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on your cells.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Refer to the off-target profile of this compound and consider if the observed phenotype could be attributed to inhibition of other kinases. Use lower concentrations of the inhibitor or validate findings with more specific methods like RNAi or CRISPR.
-
Experimental Protocols & Data
Protocol 1: Determination of IC50 Value for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM.
-
Treatment: Remove the overnight medium and add the various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial kit.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 15 |
| MV4-11 | Acute Myeloid Leukemia | 25 |
| K562 | Chronic Myeloid Leukemia | 78 |
Data is illustrative and should be determined experimentally for your specific cell line.
Protocol 2: Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points. Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-SRSF1 and total SRSF1).
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using a suitable detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits CLK1 and DYRK1A, preventing SRSF1 phosphorylation and altering alternative splicing.
Caption: Workflow for a typical long-term cell culture experiment with this compound.
Technical Support Center: Cell Viability Assays for Leucettinib-92 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucettinib-92. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell viability experiments.
Data Presentation
The following table summarizes representative data on the cytotoxic effects of a potent DYRK1A inhibitor, similar in action to this compound, on a cancer cell line after 72 hours of treatment, as measured by a standard cell viability assay.
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 98.6 | 4.8 |
| 0.1 | 85.3 | 6.1 |
| 1 | 62.1 | 7.3 |
| 10 | 25.4 | 4.5 |
| 100 | 5.8 | 2.1 |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) and CDC-like kinases (CLK).[1][2][3] Its primary mechanism of action is to block the kinase activity of these enzymes, which are involved in regulating cellular processes such as pre-mRNA splicing, cell cycle progression, and apoptosis.[4][5][6][7][8][9] By inhibiting DYRK1A, this compound can prevent the phosphorylation of key substrates like Tau and cyclin D1.[1][2]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Several common cell viability assays are suitable for assessing the effects of this compound. These include:
-
Metabolic Assays:
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.
-
CellTiter-Glo® (ATP) Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Q3: What is the recommended starting concentration range for this compound in cell viability assays?
A3: Based on its potent in vitro activity, a starting concentration range of 0.01 µM to 100 µM is recommended for initial dose-response experiments. The IC50 values for this compound against various DYRK and CLK kinases are in the nanomolar to low micromolar range.[1][2]
Q4: What is the appropriate solvent for this compound and what precautions should be taken?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] It is crucial to use a consistent and low final concentration of DMSO in all experimental wells, including the vehicle control. High concentrations of DMSO can be toxic to cells and confound the results of your viability assay. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High background or false-positive results in colorimetric assays (MTT, MTS, XTT).
-
Possible Cause 1: Interference from this compound.
-
Troubleshooting Step: To check if this compound directly reacts with the assay reagent, set up cell-free control wells containing only media, the assay reagent, and a range of this compound concentrations. If you observe a color change in the absence of cells, this indicates direct interference.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Microbial contamination can lead to the reduction of tetrazolium salts. Visually inspect your cultures for any signs of contamination. Plate a sample of your media on an agar plate to check for bacterial or fungal growth.
-
-
Possible Cause 3: Media components.
-
Troubleshooting Step: Phenol red in the culture medium can sometimes interfere with absorbance readings. If you suspect this is an issue, consider using a phenol red-free medium for the duration of the assay.
-
Issue 2: Inconsistent or highly variable results between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure that your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Possible Cause 2: Edge effects.
-
Troubleshooting Step: Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of media components and your test compound, affecting cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (MTT assay).
-
Troubleshooting Step: After adding the solubilization solution, ensure that all purple formazan crystals are completely dissolved by gentle pipetting or shaking the plate on an orbital shaker.
-
Issue 3: Low signal or no dose-response observed.
-
Possible Cause 1: Insufficient incubation time.
-
Troubleshooting Step: The effects of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Step: The sensitivity to this compound can vary between different cell lines. If you are not observing an effect, you may need to test a higher concentration range or use a different cell line that is known to be sensitive to DYRK/CLK inhibition.
-
-
Possible Cause 3: Inactive compound.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider using a fresh vial of the compound.
-
Issue 4: Discrepancies between different viability assays.
-
Possible Cause: Different cellular processes being measured.
-
Troubleshooting Step: It is not uncommon to see differences between assays that measure metabolic activity (e.g., MTT) and those that measure membrane integrity or apoptosis (e.g., Annexin V/PI). This compound may, for instance, induce a cytostatic effect (inhibit proliferation) before it induces apoptosis. Using a combination of assays can provide a more comprehensive understanding of the cellular response to the compound. For example, a decrease in ATP levels (CellTiter-Glo) might be observed before the externalization of phosphatidylserine (Annexin V).
-
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media only) from all other readings. Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control (100% viability).
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the luminescent signal to the vehicle control.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound as described above.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways
This compound inhibits DYRK and CLK kinases, which can impact cell cycle progression and apoptosis. The following diagrams illustrate the general pathways affected by the inhibition of these kinases.
Caption: DYRK1A-mediated apoptosis signaling pathway.
Caption: CLK-mediated regulation of cell cycle.
Experimental Workflows
Caption: MTT assay experimental workflow.
Caption: Annexin V/PI assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Leucettinib-92 and Harmine in Promoting Pancreatic Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents capable of stimulating the proliferation of pancreatic beta-cells is a central focus in the development of regenerative treatments for diabetes. Among the promising candidates are small molecule inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase that acts as a negative regulator of beta-cell cycle progression. This guide provides a detailed comparison of two such inhibitors, Leucettinib-92 and the well-characterized compound harmine, focusing on their efficacy in inducing beta-cell proliferation, their mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and harmine function by inhibiting DYRK1A, thereby promoting the proliferation of pancreatic beta-cells. Harmine is extensively studied, with established data on its ability to induce a modest but significant level of proliferation in human beta-cells. This compound, a member of the leucettine class of marine sponge-derived alkaloids, has also demonstrated pro-proliferative effects, particularly in preclinical in vivo models and in rodent insulinoma cell lines. While direct head-to-head quantitative data in primary human beta-cells is emerging, existing studies allow for a robust comparative analysis. This guide synthesizes the available data to aid researchers in evaluating these two compounds for applications in diabetes research and drug development.
Mechanism of Action: DYRK1A Inhibition
The primary mechanism through which both this compound and harmine stimulate beta-cell proliferation is the inhibition of DYRK1A.[1][2][3] DYRK1A plays a crucial role in maintaining beta-cell quiescence by phosphorylating and promoting the cytoplasmic localization of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[4] By inhibiting DYRK1A, these compounds allow for the nuclear translocation of NFAT, which in turn activates the transcription of genes that drive cell cycle progression and, ultimately, cell division.
Quantitative Comparison of Proliferative Efficacy
The following tables summarize the available quantitative data on the effects of this compound and harmine on beta-cell proliferation and their inhibitory activity against DYRK1A.
Table 1: In Vitro Beta-Cell Proliferation
| Compound | Cell Type | Concentration | Proliferation Marker | Proliferation Rate (% positive cells) | Citation(s) |
| This compound | MIN6 (mouse insulinoma) | 5 µM | Ki67 | ~80% (with LY364947) | [1] |
| Harmine | MIN6 (mouse insulinoma) | 5 µM | Ki67 | ~80% | [1] |
| Harmine | Human Islets | 10 µM | Ki67 / EdU | 2-4% | [2][5][6] |
| Harmine + GLP-1RA | Human Islets | 10 µM | Ki67 | 5-8% | [2][7] |
Table 2: In Vivo Beta-Cell Proliferation
| Compound | Animal Model | Dosage | Effect on Beta-Cell Mass | Citation(s) |
| This compound | Goto-Kakizaki (diabetic) rats | Not specified | Increased beta-cell mass | [8] |
| Harmine | Immunodeficient mice with human islet transplants | 10 mg/kg/day | Increased beta-cell proliferation | [5] |
Table 3: DYRK1A Inhibitory Activity
| Compound | IC₅₀ (DYRK1A) | Citation(s) |
| This compound | 124 nM | [9] |
| Harmine | ~70-190 nM | [3][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of this compound and harmine on beta-cell proliferation.
In Vitro Beta-Cell Proliferation Assay (Human Islets)
This protocol describes a general workflow for treating human islets and assessing beta-cell proliferation using immunofluorescence staining for Ki67 (a marker of cell proliferation) and insulin (to identify beta-cells).
1. Human Islet Culture:
-
Human islets are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.[12]
-
Islets are allowed to recover for 24-48 hours before treatment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and harmine in a suitable solvent like DMSO.
-
Treat islets with the desired concentrations of the compounds (e.g., 5-10 µM). A vehicle control (DMSO) should be included.
-
For proliferation analysis, a nucleoside analog such as 5-ethynyl-2'-deoxyuridine (EdU) can be added to the culture medium during the treatment period.
3. Fixation and Permeabilization:
-
After the treatment period (e.g., 72 hours), islets are fixed with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
4. Immunofluorescence Staining:
-
If EdU was used, perform the click-iT reaction to visualize EdU incorporation according to the manufacturer's protocol.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against a proliferation marker (e.g., rabbit anti-Ki67) and a beta-cell marker (e.g., guinea pig anti-insulin) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
5. Imaging and Quantification:
-
Acquire images using a confocal microscope.
-
Quantify the number of Ki67-positive (or EdU-positive) and insulin-positive cells using image analysis software.
-
The proliferation rate is calculated as the percentage of double-positive cells (Ki67+/Insulin+ or EdU+/Insulin+) out of the total number of insulin-positive cells.
Cell Cycle Analysis in MIN6 Cells by Flow Cytometry
This protocol is adapted from a study comparing leucettines and harmine in the MIN6 mouse insulinoma cell line.[1]
1. Cell Culture and Treatment:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 μM β-mercaptoethanol.
-
Seed cells and allow them to adhere.
-
Treat cells with 5 µM this compound or harmine for 24 hours. A vehicle control should be included.
2. Cell Harvest and Fixation:
-
Harvest cells by trypsinization.
-
Wash cells with PBS and fix in cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C.
3. Staining and Flow Cytometry:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on DNA content (PI fluorescence).[1]
Discussion and Future Directions
The available evidence strongly supports the role of both harmine and this compound as inducers of beta-cell proliferation through the inhibition of DYRK1A. Harmine has been more extensively characterized in human islets, providing a solid benchmark for proliferation rates.[2][5][6] this compound has shown promising results in a diabetic animal model and in vitro cell lines, suggesting its potential as a therapeutic agent.[1][8]
A key point of differentiation may lie in their selectivity and off-target effects. While harmine is a potent DYRK1A inhibitor, it is also known to inhibit monoamine oxidase A (MAO-A), which could lead to undesired side effects.[2] The selectivity profile of this compound against other kinases and cellular targets requires further investigation to fully assess its therapeutic window. One preprint study has suggested that "Leucettine" may not induce the expression of essential beta-cell differentiation markers, unlike harmine, which could be a significant disadvantage if confirmed for the L92 isomer.[5][6]
Future research should focus on direct, head-to-head comparisons of this compound and harmine in primary human islets from multiple donors to definitively establish their relative potencies and effects on beta-cell function and identity. Furthermore, comprehensive in vivo studies are necessary to evaluate the long-term efficacy and safety of this compound. The development of more selective DYRK1A inhibitors based on the scaffolds of these compounds remains a promising avenue for advancing regenerative therapies for diabetes.
References
- 1. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Select DYRK1A Inhibitors Enhance Both Proliferation and Differentiation in Human Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin C stimulates β-cell proliferation in rat and human pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucettinib-92 and EHT 1610 in Preclinical Neurodegeneration Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leucettinib-92 and EHT 1610, two kinase inhibitors with therapeutic potential in neurodegenerative diseases. This analysis is based on available preclinical data, focusing on their mechanisms of action, target profiles, and effects in relevant disease models.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in neurodegenerative disorders such as Alzheimer's disease and Down syndrome.[1][2] Both this compound and EHT 1610 are potent inhibitors of DYRK1A, but exhibit distinct kinase selectivity profiles and have been investigated in different therapeutic contexts. This guide aims to summarize the current understanding of these two compounds to aid in the selection and design of future neurodegeneration research.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound and EHT 1610 against a panel of kinases is presented below. This data highlights the potency and selectivity of each compound.
| Kinase Target | This compound IC50 | EHT 1610 IC50 |
| DYRK1A | 1.2 nM[3], 124 nM[4] | 0.36 nM[5][6][7][8] |
| DYRK1B | 1.8 nM[3], 204 nM[4] | 0.59 nM[5][6][7][8] |
| DYRK2 | 160 nM[4] | Not Available |
| DYRK3 | 19.3 nM[3], 1.0 µM[4] | Not Available |
| DYRK4 | 520 nM[4] | Not Available |
| CLK1 | 147 nM[4] | Not Available |
| CLK2 | 0.6 nM[3], 39 nM[4] | Not Available |
| CLK3 | 800 nM[4] | Not Available |
| CLK4 | 5.2 nM[4] | Not Available |
| GSK3β | 2.78 µM[4] | Not Available |
Note: Discrepancies in reported IC50 values for this compound may be attributable to different experimental conditions or assay formats.
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by inhibiting the catalytic activity of DYRK1A, a kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.
This compound acts as an inhibitor of both the DYRK and CDC-like kinase (CLK) families.[3][4] In cellular models, this compound has been shown to bind to and stabilize DYRK1A.[4][9] Its inhibitory action leads to a reduction in the phosphorylation of key DYRK1A substrates, including Tau at threonine 212 and Cyclin D1 at threonine 286.[3][4] The hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, suggesting a direct mechanism for the therapeutic potential of this compound in this context.
This compound inhibits DYRK1A-mediated phosphorylation of Tau.
EHT 1610 is a highly potent and selective inhibitor of DYRK1A and DYRK1B.[5][6][7][8] Its mechanism of action has been primarily characterized in the context of oncology, where it has been shown to inhibit the phosphorylation of downstream targets such as FOXO1 and STAT3.[5] This inhibition leads to the regulation of late-stage cell cycle progression and the induction of apoptosis in cancer cells.[5] While direct evidence in neurodegeneration models is lacking in the provided information, its potent inhibition of DYRK1A suggests potential relevance.
EHT 1610 inhibits DYRK1A/1B and downstream signaling.
Efficacy in Neurodegeneration Models
This compound has demonstrated therapeutic potential in a preclinical model of Down syndrome, where it was shown to correct cognitive deficits.[3] Furthermore, a closely related analog, Leucettinib-21, has progressed to Phase 1 clinical trials for the treatment of cognitive disorders in individuals with Down syndrome and Alzheimer's disease.[1][10][11] This provides strong validation for the therapeutic hypothesis of DYRK1A inhibition with the Leucettinib scaffold in neurodegenerative conditions.
The available information on EHT 1610 is predominantly focused on its anti-leukemic properties.[5] While a related compound, EHT 5372, has been described as a potent DYRK1A inhibitor with potential for Alzheimer's disease, there is no direct experimental evidence cited for EHT 1610 in neurodegeneration models in the provided search results.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the effects of these inhibitors.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of a compound to its target protein in a cellular context.
Workflow for Cellular Thermal Shift Assay (CETSA).
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
Treatment: Incubate cells with this compound (e.g., 0.1-10 µM) for a short duration (e.g., 3 minutes).[4]
-
Thermal Challenge: Heat the treated cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble DYRK1A at different temperatures using Western blotting.
-
Endpoint: A shift in the melting temperature of DYRK1A in the presence of the compound indicates direct binding and stabilization. This compound has been shown to stabilize DYRK1A at temperatures above 52°C.[4][9]
Inhibition of Substrate Phosphorylation
This method evaluates the functional consequence of kinase inhibition by measuring the phosphorylation status of its downstream substrates.
-
Cell Line: Appropriate neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Treat cells with varying concentrations of the inhibitor (e.g., this compound at 1 µM).[4]
-
Protein Extraction: Lyse the cells and collect total protein.
-
Analysis: Perform Western blotting using antibodies specific for the phosphorylated forms of the substrates of interest (e.g., phospho-Tau Thr212, phospho-Cyclin D1 Thr286 for this compound; phospho-FOXO1, phospho-STAT3 for EHT 1610).[4][5]
-
Endpoint: A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement and functional inhibition of the kinase in a cellular context.
Summary and Future Directions
This compound and EHT 1610 are both potent inhibitors of DYRK1A. This compound has a broader kinase inhibition profile, including other DYRKs and CLKs, and has demonstrated efficacy in a preclinical model of Down syndrome. In contrast, EHT 1610 is a more selective DYRK1A/1B inhibitor with well-characterized anti-cancer properties, but its potential in neurodegeneration remains to be thoroughly investigated.
For researchers focused on neurodegenerative diseases, this compound and its analogs represent a more validated therapeutic strategy at present. However, the high potency and selectivity of EHT 1610 for DYRK1A warrant its investigation in neuronal models of disease to explore its potential as a tool compound or therapeutic lead. Future head-to-head studies in relevant neurodegeneration models are necessary to directly compare the efficacy and safety of these two promising inhibitors.
References
- 1. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A kinase inhibition with emphasis on neurodegeneration: A comprehensive evolution story-cum-perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EHT 1610 | DYRK抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer’s Disease and Down Syndrome | Semantic Scholar [semanticscholar.org]
- 11. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 12. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucettinib-92: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of Leucettinib-92, a potent inhibitor of the DYRK and CLK kinase families. Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to anticipate potential off-target effects and to elucidate their mechanism of action. This document summarizes the available quantitative data, presents detailed experimental methodologies for kinase inhibition assays, and visualizes key experimental workflows and signaling pathway interactions.
Introduction to this compound
This compound is a synthetic small molecule belonging to the Leucettinib family, which are inspired by the marine sponge natural product Leucettamine B.[1] Leucettinibs are potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), which are implicated in various cellular processes, including cell cycle regulation, neuronal development, and mRNA splicing.[1] this compound has garnered interest for its potential therapeutic applications, particularly in conditions where DYRK1A is dysregulated, such as Down syndrome and Alzheimer's disease.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been assessed against a panel of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against various kinases. It is important to note that some discrepancies exist between different data sources, which are presented here for a comprehensive overview. For a broader perspective on the selectivity of the Leucettinib chemical scaffold, data for the closely related and more extensively characterized compound, Leucettinib-21, is also included.
| Kinase Family | Kinase | This compound IC50 (nM) - Source 1[2] | This compound IC50 (nM) - Source 2[3] | Leucettinib-21 IC50 (nM)[1] |
| DYRK | DYRK1A | 1.2 | 124 | 2.4 |
| DYRK1B | 1.8 | 204 | 6.7 | |
| DYRK2 | - | 160 | >1000 | |
| DYRK3 | 19.3 | 1000 | 389 | |
| DYRK4 | - | 520 | >1000 | |
| CLK | CLK1 | - | 147 | 11.8 |
| CLK2 | 0.6 | 39 | 33 | |
| CLK3 | - | 800 | 232 | |
| CLK4 | - | 5.2 | 5 | |
| Other | GSK3β | - | 2780 | 2000 |
Note: "-" indicates that data was not available from the specified source.
As a proxy for a broader kinome screen of this compound, the cross-reactivity of Leucettinib-21 was evaluated against a panel of 468 kinases (KinomeScan). The results indicate that at a concentration of 1 µM, Leucettinib-21 primarily interacts with a small subset of kinases, with DYRK1A being the most prominent target, followed by CLK2.[1] This suggests a high degree of selectivity for the Leucettinib scaffold towards the DYRK and CLK families.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for two key experimental approaches used in assessing kinase cross-reactivity.
Radiometric Kinase Inhibition Assay
This biochemical assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Compound Incubation: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a defined volume of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Washing: Wash the phosphocellulose paper or filter plate extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the dried paper or in the filter plate wells using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm the binding of a test compound to its target kinase within intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler, water bath)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO as a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target kinase.
-
Detection: Use a secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow of a radiometric kinase assay and the signaling pathway context of DYRK1A, a primary target of this compound.
Caption: Workflow of a radiometric kinase inhibition assay.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
References
A Comparative Analysis of Leucettinib-92 and Other Cdc2-like Kinase (CLK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Leucettinib-92 with other prominent inhibitors of Cdc2-like kinases (CLKs). The data presented is compiled from various experimental sources to offer an objective overview for researchers in drug discovery and development.
Introduction to CLK Inhibition
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making CLK inhibitors a promising class of therapeutic agents. This guide focuses on the comparative efficacy of this compound, a potent DYRK/CLK inhibitor, against other well-characterized CLK inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected CLK inhibitors against the four CLK isoforms (CLK1, CLK2, CLK3, and CLK4) and, where available, the closely related DYRK kinases. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | DYRK1A | DYRK1B | Reference(s) |
| This compound | 147 nM (IC50) | 39 nM (IC50) | 0.8 µM (IC50) | 5.2 nM (IC50) | 124 nM (IC50) | 204 nM (IC50) | [1] |
| TG003 | 20 nM (IC50) | 200 nM (IC50) | >10 µM (IC50) | 15 nM (IC50) | 24 nM (IC50) | 34 nM (IC50) | [2][3][4][5] |
| T-025 | 4.8 nM (Kd) | 0.096 nM (Kd) | 6.5 nM (Kd) | 0.61 nM (Kd) | 0.074 nM (Kd) | 1.5 nM (Kd) | [6][7][8][9] |
| SM08502 (Cirtuvivint) | 8 nM (IC50) | 2 nM (IC50) | 22 nM (IC50) | 1 nM (IC50) | 2-13 nM (IC50) | 2-13 nM (IC50) | [10][11][12][13] |
| ML167 | >1.36 µM (IC50) | >1.36 µM (IC50) | >1.36 µM (IC50) | 136 nM (IC50) | >1.36 µM (IC50) | >1.36 µM (IC50) | [1] |
| ML315 | 68 nM (IC50) | 231 nM (IC50) | >10,000 nM (IC50) | 68 nM (IC50) | 282 nM (IC50) | - | [14] |
Signaling Pathway of CLK Inhibition
CLK inhibitors modulate pre-mRNA splicing by inhibiting the phosphorylation of SR proteins. This action alters the assembly of the spliceosome, leading to changes in splice site selection and ultimately affecting gene expression. This can induce apoptosis and inhibit cell proliferation in cancer cells.
Caption: General signaling pathway of CLK inhibitors.
Experimental Methodologies
The efficacy and potency of CLK inhibitors are determined through a variety of in vitro and cellular assays. Below are detailed protocols for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific CLK enzyme (e.g., CLK1, CLK2), a substrate peptide (e.g., a generic SR protein-derived peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: The kinase reaction is initiated by the addition of ATP (at a concentration close to the Km for the specific kinase). The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and ADP Detection: The reaction is stopped by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[15][16]
Caption: Workflow for an in vitro kinase assay.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the CLK inhibitor for a specified period (e.g., 72 hours).
-
Lysis and ATP Measurement: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.
-
Signal Reading: The plate is incubated for a short period to stabilize the signal, and luminescence is read on a plate reader.
-
Data Analysis: The growth inhibition (GI50) values are calculated by normalizing the data to untreated control cells and fitting to a dose-response curve.[17]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Plating and Treatment: Cells are plated in 96-well plates and treated with the CLK inhibitor for a desired time (e.g., 24-48 hours).
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well. The reagent contains a luminogenic caspase-3/7 substrate.
-
Signal Development: The plate is incubated at room temperature to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence Measurement: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
-
Data Interpretation: An increase in luminescence compared to untreated cells indicates the induction of apoptosis.[17][18]
Conclusion
This compound demonstrates potent inhibitory activity against multiple CLK isoforms, with particularly high potency against CLK2 and CLK4. When compared to other well-established CLK inhibitors, this compound's profile suggests it is a valuable tool for studying CLK and DYRK kinase biology. The choice of inhibitor for a particular research application will depend on the desired selectivity profile and the specific cellular context being investigated. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel CLK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cirtuvivint (SM08502) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Leucettinib-92 and Leucettine L41 for Researchers
An in-depth analysis of two prominent DYRK/CLK inhibitors, Leucettinib-92 and Leucettine L41, this guide offers a comprehensive comparison of their biochemical potency, cellular activity, and preclinical efficacy. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative diseases and other conditions involving DYRK/CLK kinase signaling.
This compound and Leucettine L41 are two potent, ATP-competitive inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families. Both compounds have emerged from the optimization of the marine sponge alkaloid Leucettamine B and have garnered significant interest for their therapeutic potential in conditions such as Alzheimer's disease, Down syndrome, and diabetes. While sharing a common ancestry and primary targets, these molecules exhibit distinct profiles in terms of potency, selectivity, and cellular effects. This guide provides a detailed head-to-head comparison to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Biochemical Potency: A Comparative Overview
A critical aspect of kinase inhibitor evaluation is the determination of their inhibitory concentration (IC50) against a panel of kinases. The following table summarizes the available IC50 data for this compound and Leucettine L41 against key DYRK and CLK family members, as well as the off-target kinase GSK-3β.
| Kinase | This compound IC50 (nM) | Leucettine L41 IC50 (nM) |
| DYRK1A | 1.2 - 124 | 10 - 60 |
| DYRK1B | 1.8 - 204 | 44 |
| DYRK2 | 160 | 35 - 73 |
| DYRK3 | 19.3 - 1000 | 320 |
| DYRK4 | 520 | 520 |
| CLK1 | 9.2 - 147 | 15 - 71 |
| CLK2 | 6 - 39 | - |
| CLK3 | 800 | 4500 |
| CLK4 | 5.2 - 6 | 64 |
| GSK-3α/β | 2780 | 210 - 410 |
Note: IC50 values can vary between different assay formats and experimental conditions. The ranges presented reflect data from multiple sources.
Signaling Pathway Modulation
Both this compound and Leucettine L41 exert their biological effects primarily through the inhibition of DYRK1A, a key kinase implicated in neurodevelopment and neurodegeneration. Inhibition of DYRK1A can modulate several downstream signaling pathways, including the phosphorylation of Tau protein, a hallmark of Alzheimer's disease.
Caption: Inhibition of DYRK1A by this compound and Leucettine L41.
Cellular and In Vivo Effects: A Comparative Summary
| Feature | This compound | Leucettine L41 |
| Neuroprotection | Inhibits phosphorylation of Tau and cyclin D1[1][2]. | Prevents Aβ25-35-induced neurotoxicity and memory impairments in mice[3][4]. Reduces Tau phosphorylation[3][4]. |
| Anti-apoptotic | - | Abolishes expression of pro-apoptotic markers induced by Aβ25-35[3][4]. |
| Oxidative Stress | - | Prevents Aβ25-35-induced oxidative stress, lipid peroxidation, and ROS accumulation[3][4][5]. |
| β-cell Proliferation | Stimulates β-cell proliferation in vivo[6]. | Promotes β-cell cycle progression and proliferation[7][8]. |
| Insulin Secretion | Improves glucose metabolism in a preclinical model of type 2 diabetes[2]. | Increases insulin secretion[7][8]. |
| Autophagy | - | Induces mTOR-dependent autophagy[9]. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., DYRK1A, CLK1, etc.)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Leucettine L41) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compounds with DYRK1A in a cellular context.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Test compounds (this compound, Leucettine L41) dissolved in DMSO
-
Cell lysis buffer
-
PBS (Phosphate-buffered saline)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Western blotting reagents and antibodies against DYRK1A
Procedure:
-
Treat SH-SY5Y cells with the test compound or DMSO vehicle for a specified time (e.g., 3 minutes)[1].
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DYRK1A in each sample by Western blotting.
-
A shift in the melting temperature of DYRK1A in the presence of the compound indicates target engagement. This compound has been shown to stabilize DYRK1A at temperatures above 52°C[1].
In Vivo Neuroprotection Study in Aβ25-35-Treated Mice (as per Leucettine L41 studies)
Objective: To evaluate the neuroprotective effects of the compounds in a mouse model of Alzheimer's disease-like toxicity.
Animals:
-
Male Swiss mice
Materials:
-
Oligomeric Aβ25-35 peptide
-
Test compound (Leucettine L41)
-
Vehicle solution
-
Intracerebroventricular (i.c.v.) injection apparatus
Procedure:
-
Co-inject oligomeric Aβ25-35 peptide and the test compound (e.g., Leucettine L41 at 0.4, 1.2, 4 µg) or vehicle intracerebroventricularly into the mice[3][4].
-
After a recovery period (e.g., 7 days), subject the mice to a battery of behavioral tests to assess memory function (e.g., Y-maze, passive avoidance, water-maze)[3][4].
-
Following behavioral testing, sacrifice the animals and dissect the hippocampus.
-
Analyze hippocampal tissue for markers of oxidative stress (lipid peroxidation, ROS), apoptosis (Bax, Bcl-2), Tau phosphorylation, and synaptic integrity using techniques such as Western blotting and ELISA[3][4].
Conclusion
Both this compound and Leucettine L41 are valuable research tools for investigating the roles of DYRK and CLK kinases in health and disease. This compound appears to be a more potent inhibitor of several key kinases, including DYRK1A and multiple CLK family members, based on available IC50 data. Leucettine L41, on the other hand, has been more extensively characterized in in vivo models of neurodegeneration, with demonstrated efficacy in preventing amyloid-beta-induced toxicity and memory deficits. The choice between these two compounds will ultimately depend on the specific research question, the desired selectivity profile, and the experimental system being employed. This guide provides a foundational dataset to inform such decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Leucettine L41 - Ace Therapeutics [acetherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Leucettinib-92 on DYRK1A In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of Leucettinib-92 with other known DYRK1A inhibitors for in vivo applications. It is intended for researchers, scientists, and drug development professionals working on therapeutic strategies involving the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document summarizes key in vivo data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to DYRK1A Inhibition
DYRK1A is a highly conserved protein kinase that plays a crucial role in neurodevelopment and other physiological processes.[1][2] Its overexpression is implicated in the pathophysiology of Down syndrome (DS) and Alzheimer's disease (AD), making it a significant therapeutic target.[3][4][5][6] A variety of small molecule inhibitors have been developed to modulate DYRK1A activity, with several progressing to in vivo studies and even clinical trials.[1][3] This guide focuses on this compound, a potent inhibitor of DYRK1A, and compares its in vivo performance with other notable inhibitors.[7][8][9]
Comparative Analysis of DYRK1A Inhibitors In Vivo
The following tables summarize the available in vivo data for this compound and a selection of other well-characterized DYRK1A inhibitors. The data has been compiled from various preclinical studies.
Table 1: In Vivo Efficacy of DYRK1A Inhibitors in Disease Models
| Inhibitor | Animal Model | Disease Context | Key In Vivo Effects | Reference |
| This compound | Goto-Kakizaki (GK) rats | Type 2 Diabetes | Stimulated β-cell proliferation, prevented hyperglycemia, increased β-cell mass, and improved glucose tolerance.[7] | [7] |
| Leucettinib-21 | Ts65Dn mice | Down Syndrome | Corrected memory disorders.[4][10] | [4][10] |
| Harmine | Mouse models | Diabetes, Neurological Disorders | Induces β-cell proliferation in vitro and in vivo.[11][12] However, it has off-target effects, including being a strong monoamine oxidase (MAO) inhibitor.[1][13] | [1][11][12][13] |
| EGCG | Ts65Dn and Tg(Dyrk1a) mice, Humans | Down Syndrome | Rescued cognitive deficits in mouse models and showed some cognitive improvement in a pilot human study.[14][15] It has poor pharmacokinetic properties.[1] | [1][14][15] |
| INDY | Xenopus laevis embryos | Developmental Malformation | Rescued head malformation induced by DYRK1A overexpression.[16] | [16] |
| PST-001 | Ts65Dn mice | Down Syndrome | Eliminated learning and memory deficits in contextual fear conditioning.[17] Orally bioavailable and brain penetrant.[1] | [1][17] |
| SM07883 | Mouse models | Alzheimer's Disease | Orally bioavailable and BBB penetrant, protected against tau hyperphosphorylation.[1][13] | [1][13] |
| Leucettine L41 | APP/PS1 mice, Tg(Dyrk1a), Ts65Dn, Dp1Yey mice | Alzheimer's Disease, Down Syndrome | Improved synaptic plasticity and memory in the APP/PS1 model.[1] Corrected recognition memory deficits in DS mouse models.[6] | [1][6][18] |
Table 2: In Vitro Potency of Selected DYRK1A Inhibitors
| Inhibitor | IC50 for DYRK1A | Other Notable Targets | Reference | |---|---|---|---|---| | This compound | 124 nM | CLK1 (147 nM), CLK2 (39 nM), CLK4 (5.2 nM), DYRK1B (204 nM) |[8] | | Harmine | 33 nM | DYRK1B (166 nM), MAO |[19] | | EGCG | ~300 nM | - |[14] | | INDY | 240 nM | DYRK1B |[16][20] | | PST-001 | 40 nM | Highly selective (GINI-index of 0.936) |[1] | | SM07883 | 1.6 nM | DYRK1B, CLK4, GSK3β |[1][13] | | Leucettine L41 | Potent inhibitor | CLK family kinases |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the in vivo inhibitory effect of a DYRK1A inhibitor like this compound.
Protocol 1: In Vivo Validation of DYRK1A Inhibition in a Mouse Model of Down Syndrome (Ts65Dn)
Objective: To assess the efficacy of a DYRK1A inhibitor in rescuing cognitive deficits in the Ts65Dn mouse model.
Materials:
-
Ts65Dn mice and wild-type littermate controls.
-
DYRK1A inhibitor (e.g., this compound).
-
Vehicle control (e.g., DMSO, saline).
-
Apparatus for behavioral testing (e.g., Morris water maze, Novel Object Recognition test).
-
Materials for tissue collection and biochemical analysis (e.g., Western blot, ELISA).
Procedure:
-
Animal Dosing:
-
Acclimate mice to handling for one week before the start of the experiment.
-
Administer the DYRK1A inhibitor or vehicle to Ts65Dn and wild-type mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined period (e.g., 2-4 weeks).[21] The dose should be determined based on prior pharmacokinetic and tolerability studies.[17]
-
-
Behavioral Testing:
-
Novel Object Recognition (NOR) Test:
-
Habituate mice to the testing arena for 5-10 minutes for two consecutive days.
-
On the third day (training phase), place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
One hour later (testing phase), replace one of the familiar objects with a novel object and record the time spent exploring each object for 5 minutes.
-
Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[6]
-
-
Morris Water Maze (MWM):
-
Train mice to find a hidden platform in a circular pool of opaque water for 5 consecutive days (4 trials per day).[21]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
On the sixth day, perform a probe trial by removing the platform and recording the time spent in the target quadrant for 60 seconds.[21]
-
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
-
Prepare tissue lysates and perform Western blot analysis to measure the phosphorylation levels of DYRK1A substrates, such as Tau (at Thr212) or Cyclin D1 (at Thr286), to confirm target engagement.[8]
-
Measure total DYRK1A protein levels to ensure the inhibitor does not alter its expression.[6]
-
Protocol 2: Assessment of In Vivo Target Engagement by Thermal Shift Assay
Objective: To confirm that the DYRK1A inhibitor binds to and stabilizes DYRK1A in vivo.
Materials:
-
SH-SY5Y cells or other relevant cell lines.
-
DYRK1A inhibitor (e.g., this compound).
-
Lysis buffer and reagents for Cellular Thermal Shift Assay (CETSA).
-
Equipment for Western blotting.
Procedure:
-
Cell Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat cells with the DYRK1A inhibitor at various concentrations (e.g., 0.1-10 µM) or vehicle for a specified time (e.g., 3 minutes).[8]
-
-
CETSA Protocol:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them at different temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody specific for DYRK1A.
-
The temperature at which 50% of the protein is denatured (melting temperature, Tm) will be higher in the presence of a binding inhibitor, indicating target engagement.[8]
-
Visualizations
DYRK1A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving DYRK1A and its downstream targets, which are relevant to the pathological conditions it is associated with.
Caption: Simplified DYRK1A signaling cascade.
Experimental Workflow for In Vivo Validation
The diagram below outlines the general workflow for validating the efficacy of a DYRK1A inhibitor in a preclinical animal model.
Caption: Preclinical validation workflow.
Logical Comparison of DYRK1A Inhibitors
This diagram illustrates the key parameters for comparing different DYRK1A inhibitors for in vivo studies.
Caption: Inhibitor comparison framework.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]
- 5. researchgate.net [researchgate.net]
- 6. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adipogen.com [adipogen.com]
- 10. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Epigallocatechin-3-gallate, a DYRK1A inhibitor, rescues cognitive deficits in Down syndrome mouse models and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peirsoncenter.com [peirsoncenter.com]
- 16. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome [mdpi.com]
- 18. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Reproducibility of Leucettinib-92's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with alternative compounds. This analysis focuses on the reproducibility of its effects across different laboratory settings, presenting supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
While direct studies assessing the inter-laboratory reproducibility of this compound are not publicly available, an analysis of data from independent research publications allows for an indirect evaluation of its consistency. This guide synthesizes available data to offer insights into the expected performance of this compound and its standing relative to other DYRK1A inhibitors.
Performance Comparison of DYRK1A Inhibitors
This compound is a member of the Leucettinib family of kinase inhibitors, which also includes the clinically advanced compound, Leucettinib-21. These compounds, along with other widely used DYRK1A inhibitors such as Harmine, EGCG, and CX-4945, are compared below based on their reported half-maximal inhibitory concentrations (IC50) against DYRK1A. The variation in these values across different studies can provide an indication of the robustness of these compounds' effects.
| Compound | DYRK1A IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 124[1] | CLK1 (147), CLK2 (39), CLK4 (5.2), DYRK1B (204), DYRK2 (160)[1] |
| Leucettinib-21 | 2.4[2] | DYRK1B (6.7), CLK1 (12), CLK2 (33), CLK4 (5)[2] |
| Harmine | ~70-270 | DYRK1B, CLK1, CLK4, Haspin/GSG2[3][4] |
| EGCG | ~380-491 | PI3K (380), mTOR (320), EGFR, HER2[5][6] |
| CX-4945 (Silmitasertib) | 6.8 - 160 | CK2 (1), GSK3β (190), FLT3 (35), PIM1 (46)[7] |
Note: IC50 values can vary based on the specific assay conditions (e.g., ATP concentration, substrate used). The data presented here is a summary from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the DYRK1A signaling pathway and the typical experimental workflow for evaluating its inhibitors.
Detailed Experimental Protocols
To facilitate the replication of studies and to provide a basis for comparing results across different laboratories, detailed methodologies for key experiments are provided below.
Biochemical DYRK1A Kinase Assay (TR-FRET based)
This protocol is a generalized procedure based on commonly used time-resolved fluorescence resonance energy transfer (TR-FRET) assays for measuring kinase activity.
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DYRK1A.
-
Materials:
-
Recombinant human DYRK1A enzyme.
-
DYRKtide peptide substrate.
-
ATP.
-
LanthaScreen™ Eu-anti-phospho-peptide antibody.
-
TR-FRET dilution buffer.
-
This compound stock solution (in DMSO).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer.
-
Add the diluted compounds to the assay plate.
-
Prepare a solution of DYRK1A enzyme and DYRKtide substrate in kinase reaction buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Eu-labeled anti-phospho-peptide antibody and EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for assessing the target engagement of this compound with DYRK1A in a cellular context.
-
Objective: To confirm that this compound binds to and stabilizes DYRK1A in intact cells.
-
Materials:
-
SH-SY5Y or other suitable cell line.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-DYRK1A, secondary antibody.
-
-
Procedure:
-
Culture cells to confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-DYRK1A antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Western Blot for Phosphorylated Tau
This protocol describes the detection of changes in the phosphorylation of Tau, a downstream substrate of DYRK1A, following treatment with this compound.
-
Objective: To measure the functional effect of this compound on the DYRK1A signaling pathway in cells.
-
Materials:
-
SH-SY5Y or a similar neuronal cell line.
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Tau (e.g., pThr212), anti-total-Tau, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate and grow cells to a suitable confluency.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a defined period.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated Tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Tau and a loading control to normalize the data.
-
Conclusion
This compound is a potent inhibitor of DYRK1A with a reasonably consistent performance profile as inferred from the available literature. For researchers considering its use, the closely related and more extensively characterized compound, Leucettinib-21, may offer a more robust dataset for comparison and is currently undergoing clinical evaluation. The provided protocols and comparative data aim to equip scientists with the necessary information to design experiments, interpret results, and contribute to a more comprehensive understanding of the therapeutic potential and reproducibility of this compound and other DYRK1A inhibitors. As with any experimental work, adherence to detailed and standardized protocols is paramount for ensuring the reproducibility and comparability of findings across different research settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Leucettinib-21 (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Epigallocatechin gallate (EGCG), a major component of green tea, is a dual phosphoinositide-3-kinase/mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Leucettinib-92
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Leucettinib-92, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound is a member of the Leucettinib family of kinase inhibitors, which are derived from the marine sponge natural product Leucettamine B. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance.
In Vitro Efficacy of this compound
This compound demonstrates potent inhibitory activity against DYRK1A and a range of other kinases. Its in vitro efficacy has been characterized primarily through kinase inhibition assays, which are fundamental for determining the compound's potency and selectivity.
Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases are summarized in the table below. These values highlight the compound's potent inhibition of DYRK1A and several members of the Cdc2-like kinase (CLK) family.
| Kinase Target | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3α/β | 2780 |
Data sourced from publicly available information.
Cellular Activity
In cellular assays, this compound has been shown to inhibit the phosphorylation of known DYRK1A substrates. For instance, treatment of SH-SY5Y neuroblastoma cells with this compound leads to a reduction in the phosphorylation of Tau at threonine 212 and Cyclin D1 at threonine 286. This demonstrates that the in vitro kinase inhibition translates to a functional effect within a cellular context.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been notably demonstrated in a preclinical model of type 2 diabetes, the Goto-Kakizaki (GK) rat. These studies highlight the potential of this compound to restore pancreatic β-cell function and improve glucose metabolism.
Preclinical Model of Type 2 Diabetes
In a study utilizing GK rats, a model of spontaneous type 2 diabetes, this compound demonstrated significant therapeutic effects.
| Parameter | Observation |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosage | 0.05 mg/kg body weight |
| Treatment Duration | 8 weeks |
| β-cell Proliferation | Stimulated |
| β-cell Mass | Increased |
| Basal Hyperglycemia | Reduced |
| Glucose Tolerance | Improved |
| Glycemia Reduction | 27% reduction five weeks post-treatment discontinuation compared to control |
These findings suggest that DYRK1A inhibition by this compound can lead to a sustained improvement in glucose homeostasis.[1]
Comparison with Alternative DYRK1A Inhibitors
This compound is one of several known DYRK1A inhibitors. For a comprehensive evaluation, it is useful to compare its profile with other well-characterized inhibitors such as Harmine and Leucettine L41.
| Inhibitor | DYRK1A IC50 | Key In Vivo Findings | Selectivity Notes |
| This compound | 124 nM | Improves glucose metabolism in diabetic rats. | Potent inhibitor of several CLK kinases. |
| Harmine | ~30-100 nM | Induces β-cell proliferation in vitro and in vivo. | Also a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to off-target effects. |
| Leucettine L41 | ~25-40 nM | Prevents memory impairments in a mouse model of Alzheimer's disease.[2] | Preferential for DYRK1A over other DYRKs and CLKs. |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
The following is a representative protocol for determining the IC50 values of a kinase inhibitor using a radiometric assay.
Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor and determine the inhibitor's potency.
Materials:
-
Recombinant kinase (e.g., DYRK1A)
-
Peptide or protein substrate specific to the kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
This compound or other test compounds
-
Phosphocellulose paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Serially dilute the test compound (this compound) to a range of concentrations.
-
Add the diluted compound to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the paper using a scintillation counter.
-
Plot the kinase activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
In Vivo Efficacy Study in a Diabetic Rat Model
The following protocol outlines the methodology used to assess the in vivo efficacy of this compound in the Goto-Kakizaki (GK) rat model of type 2 diabetes.[1]
Objective: To evaluate the effect of chronic this compound treatment on glucose homeostasis and pancreatic β-cell function in a preclinical model of type 2 diabetes.
Animal Model:
-
Goto-Kakizaki (GK) rats, a non-obese, spontaneous model of type 2 diabetes.
Treatment Groups:
-
Control group: Daily intraperitoneal (i.p.) injections of vehicle (e.g., DMSO).
-
Treatment group: Daily i.p. injections of this compound (0.05 mg/kg body weight).
Procedure:
-
Acclimate adult male GK rats to the housing conditions for at least one week before the start of the experiment.
-
Randomly assign the rats to the control and treatment groups.
-
Administer daily i.p. injections of either vehicle or this compound for a period of 8 weeks.
-
Monitor body weight and non-fasted blood glucose levels weekly throughout the treatment period.
-
At the end of the treatment period, perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose clearance. This involves fasting the rats overnight, collecting a baseline blood sample, injecting a bolus of glucose (e.g., 2 g/kg body weight), and then collecting blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and insulin levels.
-
At the end of the study, euthanize the animals and collect pancreatic tissue for histological analysis.
-
Perform immunohistochemical staining of pancreatic sections for insulin and markers of cell proliferation (e.g., Ki67 or BrdU) to assess β-cell mass and proliferation rate.
-
Analyze the data to compare the outcomes between the control and this compound treated groups.
Visualizations
DYRK1A Signaling Pathway in Cell Cycle Regulation
The following diagram illustrates the proposed mechanism by which DYRK1A inhibition by this compound promotes β-cell proliferation. DYRK1A normally phosphorylates Cyclin D1, targeting it for degradation. Inhibition of DYRK1A leads to the stabilization of Cyclin D1, which then promotes cell cycle progression.
Caption: this compound inhibits DYRK1A, preventing Cyclin D1 degradation and promoting cell cycle progression.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in the in vivo study of this compound in the GK rat model.
References
- 1. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucettinib-92: A Comparative Analysis of Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Leucettinib-92, a potent inhibitor of the DYRK/CLK kinase families, represents a significant area of interest in pharmacological research, particularly in the context of neurodegenerative diseases and certain cancers. This guide provides a comparative analysis of this compound's selectivity against a panel of kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of this compound
This compound has demonstrated high potency against members of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) families. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a selection of kinases.
| Kinase Target | IC50 (nM) |
| DYRK1A | 124 |
| DYRK1B | 204 |
| DYRK2 | 160 |
| DYRK3 | 1000 |
| DYRK4 | 520 |
| CLK1 | 147 |
| CLK2 | 39 |
| CLK3 | 800 |
| CLK4 | 5.2 |
| GSK3β | 2780 |
Data sourced from publicly available databases. It is important to note that IC50 values can vary between different experimental setups.
Due to the limited availability of a comprehensive, publicly accessible kinome-wide scan for this compound, the selectivity profile of a closely related analog, Leucettinib-21, is often referenced to infer broader selectivity. Leucettinib-21 has been extensively profiled against large kinase panels, revealing high selectivity for the DYRK and CLK families with limited off-target effects on other kinase families.[1] Researchers should, however, exercise caution when extrapolating these results directly to this compound.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors like this compound. The following are detailed methodologies for two common types of kinase inhibition assays.
Radiometric Kinase Assay (Filter-Binding Assay)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a specific substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide or protein
-
This compound or other test compounds
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
10% Phosphoric acid
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of inhibition.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction remains within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive method measures the change in the polarization of fluorescent light emitted from a labeled tracer that competes with the product of the kinase reaction for binding to a specific antibody.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
This compound or other test compounds
-
ATP
-
Fluorescently labeled tracer (a phosphopeptide that mimics the product of the kinase reaction)
-
Phospho-specific antibody
-
FP reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
In the wells of a 384-well plate, add the purified kinase and its substrate in the FP reaction buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a set period.
-
Stop the reaction by adding a solution containing EDTA and the mixture of the fluorescently labeled tracer and the phospho-specific antibody.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
A high degree of phosphorylation of the substrate by the kinase will result in less binding of the tracer to the antibody, leading to a low polarization signal. Conversely, inhibition of the kinase will result in more tracer binding to the antibody and a high polarization signal.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.[3][4]
Signaling Pathways
This compound's primary targets, DYRK1A and CLK2, are involved in multiple critical cellular signaling pathways. Understanding these pathways is essential for elucidating the compound's mechanism of action and potential therapeutic applications.
DYRK1A Signaling Pathway
DYRK1A is a constitutively active kinase that plays a crucial role in neurodevelopment and cell proliferation.[5][6] It is known to phosphorylate a variety of downstream substrates, influencing transcription, cell cycle progression, and neuronal function.
Caption: Simplified DYRK1A signaling pathway.
CLK2 Signaling Pathway
CLK2 is a dual-specificity kinase that is primarily involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] Dysregulation of CLK2 has been implicated in various cancers.
Caption: Overview of the CLK2 signaling pathway.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
Safety Operating Guide
Proper Disposal of Leucettinib-92: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for Leucettinib-92, a potent inhibitor of DYRK/CLK kinases. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound in a manner that prioritizes safety and regulatory compliance.
Hazard Assessment and Safety Information
This compound is a chemical compound used in laboratory research. While one safety data sheet (SDS) classifies it as not a hazardous substance, another indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to this conflicting information, it is imperative to handle this compound with caution and to assume it is hazardous.
Key Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat[2].
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols[1][2].
-
Prevent contact with skin and eyes[1][2]. In case of contact, flush the affected area with copious amounts of water and seek medical attention[1][2].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[2].
-
Ensure a safety shower and eyewash station are readily accessible[1][2].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for safe handling and for understanding its potential environmental impact.
| Property | Value | References |
| Chemical Formula | C₂₁H₂₂N₄OS | [1][3][4][5] |
| Molecular Weight | 378.49 g/mol | [1][2][3][5] |
| Appearance | Pale yellow to off-white powder | [6] |
| Solubility | Soluble in DMSO (10mM) and ethanol. | [6] |
| Storage | Store powder at -20°C. Store solutions at -20°C or -80°C, protected from light. | [6][7] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, both in its pure form and in solution, is through an approved hazardous waste disposal facility. Adherence to local, state, and federal regulations is mandatory.
Procedure for Unused or Waste this compound:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), the quantity of waste, and the appropriate hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Containment: Ensure the waste container is securely sealed and is not leaking.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Disposal Request: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Do not attempt to dispose of this compound down the drain or in regular trash[2].
Procedure for Contaminated Materials:
-
Decontamination: For spills, absorb the material with an inert absorbent such as diatomite or universal binders[1][2]. Decontaminate surfaces by scrubbing with alcohol[1][2].
-
Collection: Collect all contaminated materials, including absorbent pads, gloves, and other disposable labware, in a designated hazardous waste container.
-
Disposal: Label and dispose of the container of contaminated materials as hazardous waste, following the same procedure as for the chemical itself.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are available in the provided search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on the provided search results. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound|2732859-57-1|MSDS [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C21H22N4OS | CID 162346766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. adipogen.com [adipogen.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling Leucettinib-92
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Leucettinib-92, a potent inhibitor of DYRK/CLK kinases.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C21H22N4OS | [1][2][3] |
| Molecular Weight | 378.49 | [1][3] |
| CAS Number | 2732859-57-1 | [1][2][3] |
| Appearance | Pale yellow to off-white powder | [4] |
| Solubility | DMSO: 25 mg/mL (66.05 mM) | [3] |
| Soluble in ethanol | [4] | |
| Storage (Powder) | -20°C, protect from light and moisture | [1][2][4] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][5] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification: Confirm that the received compound matches the order specifications.
-
Storage:
Handling and Use
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[6]
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[7] Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat must be worn.[8] For procedures with a higher risk of splashes, consider an impervious gown.[6]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a suitable respirator is required.[6]
-
-
Hygiene:
Disposal
-
Waste Classification: this compound is classified as hazardous waste due to its aquatic toxicity.
-
Collection:
-
Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.
-
Do not dispose of this compound down the drain.[1]
-
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Plan: Spills, Exposure, and Fire
Immediate and appropriate action during an emergency is critical to minimizing harm.
Accidental Release (Spill)
-
Evacuation: Evacuate non-essential personnel from the spill area.[1]
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.[1]
-
Personal Protection: Full personal protective equipment, including respiratory protection, should be worn during cleanup.[1]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.
Fire
-
Extinguishing Media: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish a fire.[1][2]
-
Hazardous Combustion Products: During a fire, toxic fumes may be emitted.[1][2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][2]
Visual Workflow and Emergency Decision Diagrams
To further clarify these procedures, the following diagrams illustrate the safe handling workflow and the decision-making process during an emergency.
References
- 1. This compound|2732859-57-1|MSDS [dcchemicals.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pogo.ca [pogo.ca]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
